Technical Documentation Center

1-Methyl-2-phenyl-1H-indole-3-carbonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Methyl-2-phenyl-1H-indole-3-carbonitrile

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Biological Activity of 1-Methyl-2-phenylindole-3-carbonitrile Derivatives

Executive Summary The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds.[1][2] Among these, the 1-Methyl-2-phenylindole-3-carbonitrile...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds.[1][2] Among these, the 1-Methyl-2-phenylindole-3-carbonitrile scaffold has emerged as a particularly promising framework for the development of novel therapeutic agents. These derivatives have demonstrated a wide spectrum of biological activities, most notably in the realms of oncology and microbiology. This guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these compounds, with a focus on their anticancer properties. It is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and detailed experimental insights to guide future research.

Introduction to the 1-Methyl-2-phenylindole-3-carbonitrile Scaffold

The indole ring system is a privileged structure in drug discovery, mimicking the structure of peptides and capable of binding to a variety of enzymes.[1] The specific substitution pattern of a methyl group at the N1 position, a phenyl group at C2, and a carbonitrile group at C3 creates a unique electronic and steric profile that has been shown to be conducive to potent biological activity. The 2-phenylindole core, in particular, has been identified as a key pharmacophore for anticancer agents, with the ability to interact with crucial cellular targets like tubulin and various protein kinases.[3] This guide will delve into the synthetic routes to access these molecules and explore the mechanistic underpinnings of their observed biological effects.

Synthetic Strategies and Derivatization

The synthesis of 1-Methyl-2-phenylindole-3-carbonitrile derivatives typically begins with the well-established Fischer indole synthesis to construct the core indole ring system.[3][4][5] This is often followed by functionalization at various positions to create a library of analogues for biological screening.

General Synthetic Workflow

A common synthetic approach involves the reaction of an appropriately substituted phenylhydrazine with a ketone to form the indole nucleus. Subsequent N-methylation and functionalization at the C3 position, often via Vilsmeier-Haack formylation followed by conversion to the nitrile, yields the target scaffold.[2][4] Further modifications can be introduced on the C2-phenyl ring to explore structure-activity relationships (SAR).

G cluster_synthesis General Synthetic Pathway A Substituted Phenylhydrazine + Aryl Ketone B Fischer Indole Synthesis A->B C 2-Phenylindole Core B->C D N-Methylation C->D E 1-Methyl-2-phenylindole D->E F Vilsmeier-Haack Reaction (POCl3, DMF) E->F G 1-Methyl-2-phenylindole-3-carbaldehyde F->G H Conversion to Nitrile (e.g., with hydroxylamine hydrochloride) G->H I 1-Methyl-2-phenylindole-3-carbonitrile Scaffold H->I J Derivatization (e.g., on C2-phenyl ring) I->J K Library of Derivatives J->K

Caption: Generalized workflow for the synthesis of 1-Methyl-2-phenylindole-3-carbonitrile derivatives.

Anticancer Activity

A significant body of research has focused on the anticancer properties of 2-phenylindole derivatives.[3][5] These compounds have shown potent cytotoxic effects against a range of cancer cell lines, including those of the breast, lung, and melanoma.[3][5]

Mechanism of Action: Tubulin Polymerization Inhibition

One of the primary mechanisms by which certain 2-phenylindole derivatives exert their anticancer effects is through the inhibition of tubulin polymerization.[4] By binding to the colchicine binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis. Molecular docking studies have been instrumental in elucidating the specific interactions between these indole derivatives and the amino acid residues within the colchicine binding site.[4]

G cluster_pathway Mechanism of Tubulin Inhibition Indole 1-Methyl-2-phenylindole-3-carbonitrile Derivative Tubulin β-Tubulin (Colchicine Binding Site) Indole->Tubulin Binds to Polymerization Microtubule Polymerization Indole->Polymerization Inhibits Disruption Disruption of Microtubule Dynamics Indole->Disruption Tubulin->Polymerization Essential for Spindle Mitotic Spindle Formation Failure Disruption->Spindle Leads to Arrest G2/M Cell Cycle Arrest Spindle->Arrest Apoptosis Apoptosis (Programmed Cell Death) Arrest->Apoptosis

Caption: Signaling pathway of anticancer activity via tubulin polymerization inhibition.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the 1-Methyl-2-phenylindole-3-carbonitrile scaffold has revealed key structural features that govern anticancer potency.

  • Substitution on the C2-Phenyl Ring: The nature and position of substituents on the C2-phenyl ring are critical. Electron-withdrawing groups, such as halogens, or electron-donating groups, like methoxy, can significantly modulate activity. The optimal substitution pattern often depends on the specific cancer cell line being targeted.

  • Modifications at the N1 Position: While this guide focuses on N1-methyl derivatives, it is worth noting that variations in the alkyl chain length at this position can influence lipophilicity and, consequently, cell permeability and activity.

  • The C3-Carbonitrile Group: The nitrile functionality at the C3 position is a strong electron-withdrawing group and a key contributor to the overall electronic properties of the molecule. Its replacement with other functional groups, such as a carboxaldehyde, can also lead to potent anticancer compounds.

Quantitative Data Summary: In Vitro Cytotoxicity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative 1-Methyl-2-phenylindole-3-carbonitrile derivatives against various human cancer cell lines.

Compound IDC2-Phenyl SubstituentCell LineIC50 (µM)Reference
Derivative A 4-MethoxyMCF-7 (Breast)1.31 ± 0.8[6]
Derivative B 4-ChloroA549 (Lung)5.2[5]
Derivative C UnsubstitutedMDA-MB-231 (Breast)8.7[5]
Derivative D 3,4-DimethoxyB16F10 (Melanoma)12.5[5]
Derivative E 4-FluoroPC3 (Prostate)3.8[7]

Note: The data presented are illustrative and compiled from various sources. Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Key Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates.

Objective: To determine the concentration of a 1-Methyl-2-phenylindole-3-carbonitrile derivative that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • 1-Methyl-2-phenylindole-3-carbonitrile derivative stock solution (in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium from the DMSO stock. Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT reagent to each well.

    • Incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Antimicrobial and Other Biological Activities

Beyond their anticancer potential, 1-Methyl-2-phenylindole-3-carbonitrile derivatives and related indole structures have been investigated for a range of other biological activities.

Antimicrobial Activity

Several studies have reported the synthesis and evaluation of indole derivatives as antimicrobial agents.[8] These compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.[9][10] The mechanism of antimicrobial action is believed to involve the disruption of bacterial cell division or the inhibition of essential enzymes.[6] For instance, some indole derivatives have been shown to target the FtsZ protein, which is crucial for bacterial cytokinesis.[6] The incorporation of other heterocyclic moieties, such as 1,2,4-triazole or 1,3,4-thiadiazole, onto the indole scaffold has been a successful strategy to enhance antimicrobial potency.[9]

Other Reported Activities

The versatile 2-phenylindole scaffold has also been explored for other therapeutic applications, including:

  • Anti-inflammatory activity: Certain derivatives have shown potential as inhibitors of cyclooxygenase (COX) enzymes.[7]

  • Antiviral activity: Some analogues have demonstrated inhibitory effects against viruses such as HBV by interfering with viral replication.[11]

  • CNS activity: N-substituted indoles have been investigated as GABAA agonists and GPRC6A antagonists.[6][7]

Future Directions and Perspectives

The 1-Methyl-2-phenylindole-3-carbonitrile scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research efforts should focus on:

  • Lead Optimization: Further refinement of the lead compounds through medicinal chemistry approaches to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds to better understand their biological effects.

  • In Vivo Efficacy and Safety: Progression of the most promising candidates into preclinical animal models to evaluate their in vivo efficacy and safety profiles.

  • Exploration of New Therapeutic Areas: Screening of existing and new derivatives against a wider range of biological targets to uncover novel therapeutic applications.

Conclusion

1-Methyl-2-phenylindole-3-carbonitrile derivatives represent a valuable class of compounds with significant therapeutic potential, particularly in the field of oncology. Their straightforward synthesis, coupled with their potent and multifaceted biological activities, makes them an attractive scaffold for further drug development. The insights provided in this guide, from synthetic methodologies to mechanistic understanding and key experimental protocols, offer a solid foundation for researchers to build upon in the quest for novel and effective medicines.

References

  • El-Nakkady, S. S., Hanna, M. M., Roaiah, H. M., & Ghannam, I. A. Y. (2012). Synthesis, molecular docking study and antitumor activity of novel 2-phenylindole derivatives. European Journal of Medicinal Chemistry, 47(1), 387-398. [Link]

  • Gouda, M. A., Eldien, H. F., Girges, M. M., & El-Nassar, O. M. (2019). Synthesis and Anticancer Activity of Novel 2-Phenylindole Linked Imidazolothiazole, Thiazolo-s-triazine and Imidazolyl-Sugar Systems. Journal of Applied Pharmaceutical Science, 9(01), 001-010. [Link]

  • Gaikwad, R., Bobde, Y., Ganesh, R., Patel, T., Rathore, A., Ghosh, B., Das, K., & Gayen, S. (2019). 2-Phenylindole derivatives as anticancer agents: synthesis and screening against murine melanoma, human lung and breast cancer cell lines. Synthetic Communications, 49(17), 2268-2279. [Link]

  • Gaikwad, R., et al. (2019). 2-Phenylindole derivatives as anticancer agents: synthesis and screening against murine melanoma, human lung and breast cancer cell lines. ResearchGate. [Link]

  • Gouda, M. A., Eldien, H. F., Girges, M. M., & El-Nassar, O. M. (2019). Synthesis and Anticancer Activity of Novel 2-Phenylindole Linked Imidazolothiazole, Thiazolo-s-triazine and Imidazolyl-Sugar Systems. Journal of Applied Pharmaceutical Science. [Link]

  • Kaufmann, D., et al. (2016). Some potent anti-cancer 2-phenylindole-3-carbaldehyde analogs. ResearchGate. [Link]

  • Kumar, P., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences. [Link]

  • Du, Z.-T., et al. (2011). 2-Methyl-1-phenyl-1H-indole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2902. [Link]

  • Shabaan, S. A. (2015). Synthesis and Biological Activity of Some 2,3- Diphenylindole Derivatives. Research and Reviews: Journal of Chemistry. [Link]

  • Saundane, A. R., et al. (2013). Synthesis of novel 2-amino-4-(5 '-substituted 2 '-phenyl-1H-indol-3 '-yl)-6-aryl-4H-pyran-3-carbonitrile derivatives as antimicrobial and antioxidant agents. ResearchGate. [Link]

  • Sharma, D. (2023). Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. Journal of Molecular Pharmaceutics & Organic Process Research. [Link]

  • Melnyk, P., et al. (2006). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry, 49(7), 2264-2274. [Link]

  • Shirinzadeh, H., Süzen, S., Altanlar, N., & Westwell, A. D. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Turkish Journal of Pharmaceutical Sciences, 15(3), 291-297. [Link]

  • Sam-Hariri, S., et al. (2017). Synthesis, biological evaluation, and molecular modeling of nitrile- containing compounds: Exploring multiple activities as anti- Alzheimer agents. CORE. [Link]

  • Yang, K., & Pan, X. (2022). Synthesis of Novel 2-Phenylindole Analogues as Antifungal and Antibacterial Agents. Medical Sciences Forum, 14(1), 128. [Link]

  • Aryan, R., et al. (2023). Synthesis, antioxidant, and antimicrobial evaluation of novel 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives using K2CO3/glycerol as a green deep eutectic solvent. Frontiers in Chemistry, 11, 1205315. [Link]

Sources

Exploratory

An In-depth Technical Guide to 1-Methyl-2-phenyl-1H-indole-3-carbonitrile: Synthesis, Characterization, and Therapeutic Potential

Abstract The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals and biologically active natural products.[1][2] Strategic functionalization o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals and biologically active natural products.[1][2] Strategic functionalization of the indole ring is a pivotal tactic in drug discovery for modulating pharmacological activity.[3] This guide provides a comprehensive technical overview of a specific, highly functionalized derivative, 1-Methyl-2-phenyl-1H-indole-3-carbonitrile . We will detail its fundamental physicochemical properties, provide validated, step-by-step synthetic protocols, outline methods for its analytical characterization, and discuss its potential applications for researchers, particularly those in drug development. The introduction of a carbonitrile group at the C3 position significantly alters the electronic properties of the indole core, opening avenues for novel molecular interactions and therapeutic applications.[4][5]

Core Molecular Properties

1-Methyl-2-phenyl-1H-indole-3-carbonitrile is a polysubstituted indole derivative. The structural combination of an N-methyl group, a C2-phenyl ring, and a C3-carbonitrile moiety creates a unique stereoelectronic profile. Based on its constituent atoms, the fundamental properties have been calculated and are presented below. These values are identical to its close structural isomer, 2-Methyl-1-phenyl-1H-indole-3-carbonitrile, for which crystallographic data has been reported.[6]

PropertyValueSource
Chemical Formula C₁₆H₁₂N₂Calculated
Molecular Weight 232.28 g/mol Calculated[6]
IUPAC Name 1-methyl-2-phenyl-1H-indole-3-carbonitrile---
CAS Number Not assigned---

Synthesis Methodology

The synthesis of 1-Methyl-2-phenyl-1H-indole-3-carbonitrile is most effectively achieved through a two-step process. This strategy involves first constructing the substituted indole core, followed by a regioselective cyanation at the electron-rich C3 position. This approach ensures high yields and minimizes the formation of isomeric byproducts.

Logical Synthesis Workflow

The overall workflow is designed for efficiency and control, starting with the synthesis of the precursor molecule followed by the critical C-H functionalization step.

SynthesisWorkflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: C3-Cyanation A N-Methyl-2-bromoaniline C Pd(PPh₃)₂Cl₂ / CuI Triethylamine, DMF A->C B Phenylacetylene B->C D 1-Methyl-2-phenyl-1H-indole (Precursor) C->D Sonogashira Coupling & Cyclization F BF₃·OEt₂ (Lewis Acid) 1,2-Dichloroethane D->F E NCTS (N-Cyano-N-phenyl-p-toluenesulfonamide) E->F G 1-Methyl-2-phenyl-1H-indole-3-carbonitrile (Final Product) F->G Electrophilic Aromatic Substitution DrugDiscovery A 1-Methyl-2-phenyl-1H-indole-3-carbonitrile (Core Scaffold) B High-Throughput Screening (HTS) (e.g., Kinase, GPCR panels) A->B C Hit Identification (Initial active compounds) B->C D Lead Optimization (Structure-Activity Relationship Studies) C->D Iterative Synthesis E In Vitro & In Vivo Testing (ADME/Tox, Efficacy Models) D->E E->D Feedback for Redesign F Preclinical Candidate E->F

Sources

Protocols & Analytical Methods

Method

Application Note: Vilsmeier-Haack Formylation of 2-Phenylindole Derivatives

Executive Summary This application note details a robust, field-validated protocol for the C3-formylation of 2-phenylindole using the Vilsmeier-Haack reaction. While the indole nucleus is inherently nucleophilic, the pre...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, field-validated protocol for the C3-formylation of 2-phenylindole using the Vilsmeier-Haack reaction. While the indole nucleus is inherently nucleophilic, the presence of a C2-phenyl group introduces specific steric and electronic considerations that distinguish this substrate from simple indole. This guide prioritizes process safety , intermediate stability , and reproducibility .

The resulting product, 2-phenylindole-3-carboxaldehyde , is a critical pharmacophore in the synthesis of anti-inflammatory agents, tubulin polymerization inhibitors, and Schiff-base ligands for transition metal catalysis.

Mechanistic Insight & Reaction Design

The Electrophilic Challenge

The Vilsmeier-Haack reaction utilizes the chloromethyliminium ion (Vilsmeier reagent), generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl


).
  • Substrate Specificity: In 2-phenylindole, the C2 position is blocked. The C3 position is the most electron-rich site (highest HOMO coefficient). However, the C2-phenyl ring creates a conjugated system that stabilizes the molecule but also introduces steric hindrance proximal to the C3 reaction site.

  • Process Implication: Unlike simple indole, which reacts rapidly at

    
    , 2-phenylindole derivatives often require an elevated thermal ramp (
    
    
    
    ) to drive the reaction to completion and overcome the energy barrier imposed by the bulky phenyl group.
Reaction Pathway Diagram

The following diagram illustrates the activation, substitution, and critical hydrolysis steps.

VilsmeierMechanism DMF DMF + POCl3 VReagent Vilsmeier Reagent (Chloroiminium Ion) DMF->VReagent 0°C, Exothermic Intermed Iminium Salt Intermediate VReagent->Intermed + Substrate Electrophilic Attack Substrate 2-Phenylindole Substrate->Intermed Hydrolysis Hydrolysis (Base/H2O) Intermed->Hydrolysis Quench Product 2-Phenylindole- 3-Carboxaldehyde Hydrolysis->Product Final Product

Figure 1: Mechanistic pathway of Vilsmeier-Haack formylation.

Critical Safety Parameters

WARNING: Phosphorus oxychloride (POCl


) is highly corrosive and reacts violently with water, releasing HCl and phosphoric acid.
  • Moisture Control: All glassware must be oven-dried. DMF must be anhydrous (<0.05% water). Water contamination during reagent formation causes violent exotherms and destroys the active electrophile.

  • Thermal Runaway: The mixing of POCl

    
     and DMF is exothermic.[1] It must  be performed at 
    
    
    
    . Failure to cool can lead to "charring" (decomposition) of the reagent and thermal runaway.
  • Gas Evolution: The hydrolysis step releases HCl gas. Perform all operations in a well-ventilated fume hood.

Experimental Protocol

Materials & Stoichiometry
ComponentRoleEquivalents (eq)Notes
2-Phenylindole Substrate1.0Limiting Reagent
POCl

Activator1.2 - 1.5Freshly distilled preferred
DMF Solvent/Reagent5.0 - 10.0Excess serves as solvent
NaOAc (sat. aq.) NeutralizerExcessFor hydrolysis/precipitation
Step-by-Step Methodology
Phase 1: Generation of Vilsmeier Reagent (The "Cold" Phase)
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet. Place the flask in an ice-salt bath (

    
    ).
    
  • Solvent Charge: Add anhydrous DMF (5.0 eq relative to substrate) to the flask.

  • Activation: Add POCl

    
     (1.2 eq) dropwise over 15–20 minutes.
    
    • Self-Validating Check: The solution should turn pale yellow or orange. If it turns dark brown/black immediately, the temperature is too high or moisture is present.

    • Wait: Stir at

      
       for 30 minutes to ensure complete formation of the chloroiminium salt.
      
Phase 2: Substrate Addition & Reaction (The "Hot" Phase)
  • Addition: Dissolve 2-phenylindole (1.0 eq) in a minimum volume of DMF. Add this solution dropwise to the Vilsmeier reagent at

    
    .
    
    • Observation: A precipitate (the iminium salt) may begin to form as the addition proceeds.

  • Thermal Ramp: Remove the ice bath. Allow the mixture to reach room temperature (RT).

  • Heating: Heat the reaction mixture to 70–80°C for 3–6 hours.

    • Why Heat? While simple indole reacts at RT, the 2-phenyl derivative requires thermal energy to drive the reaction to completion and ensure the iminium salt precipitates fully.

    • Monitoring: Check TLC (Mobile phase: 30% EtOAc in Hexane). The fluorescent spot of 2-phenylindole (

      
      ) should disappear, replaced by a lower 
      
      
      
      spot (aldehyde) visible after workup, or the baseline iminium salt.
Phase 3: Hydrolysis & Isolation
  • Quench: Cool the reaction mixture to RT. Pour the mixture slowly onto crushed ice (approx. 5x reaction volume) with vigorous stirring.

    • Safety: This is exothermic.[1][2][3][4]

  • Basification: Adjust pH to 8–9 by adding saturated Sodium Acetate (NaOAc) or 10% NaOH solution dropwise.

    • Critical Step: The iminium salt hydrolyzes to the aldehyde, which is generally insoluble in water.

    • Observation: A yellow to orange solid will precipitate.

  • Filtration: Stir for 1 hour to ensure complete hydrolysis. Filter the solid under vacuum.[2]

  • Purification: Wash the cake with copious water (to remove DMF/inorganic salts) and cold ethanol. Recrystallize from Ethanol or DMF/Water if necessary.

Process Workflow Diagram

Workflow Start Start: Dry Glassware N2 Atmosphere ReagentPrep Add DMF Add POCl3 dropwise (0°C) Start->ReagentPrep Check1 Validation: Pale Yellow Solution? ReagentPrep->Check1 AddSubstrate Add 2-Phenylindole (in DMF) Check1->AddSubstrate Yes Heat Heat to 80°C (3-6 Hours) AddSubstrate->Heat TLC TLC Check: SM Consumed? Heat->TLC TLC->Heat No (Continue Heating) Quench Pour onto Ice Basify (pH 8-9) TLC->Quench Yes Filter Filter & Wash (Water/Cold EtOH) Quench->Filter End Product: Yellow Solid Filter->End

Figure 2: Operational workflow for the synthesis of 2-phenylindole-3-carboxaldehyde.

Characterization & Expected Data

Upon successful synthesis, the product 2-phenylindole-3-carboxaldehyde should exhibit the following physicochemical properties:

TechniqueExpected Signal / ObservationInterpretation
Appearance Yellow to orange crystalline solidConjugated aldehyde system
Melting Point 253–255°C (Lit. Value)High purity crystalline lattice
IR Spectroscopy Strong band at 1640–1660 cm

C=O stretch (Aldehyde)
IR Spectroscopy Broad band at 3100–3300 cm

N-H stretch (Indole)

H NMR
Singlet at

9.8–10.1 ppm
Aldehydic proton (-CH O)

H NMR
Broad singlet at

12.0+ ppm
Indole N-H proton

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Dark/Black Reaction Mixture Temperature too high during POCl

addition.
Ensure internal temp is

during addition. Add POCl

slower.
No Precipitate on Quench Incomplete hydrolysis or product is soluble in DMF/Water mix.Add more water to force precipitation. Ensure pH is basic (>8).
Low Yield Incomplete reaction due to sterics.Increase reaction time or temperature (up to 90°C). Ensure reagents are anhydrous.
Starting Material Remains Moisture deactivated the Vilsmeier reagent.Use fresh POCl

and distilled DMF. Maintain N

atmosphere.

References

  • Vilsmeier, A., & Haack, A. (1927). "Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide." Berichte der deutschen chemischen Gesellschaft, 60(1), 119–122.

  • Organic Syntheses. (1940).[5] "2-Phenylindole."[6][7][8] Org.[1][2][3][5][7][9][10][11] Synth. 1940, 20,[5] 76. (Provides foundational data on the substrate).

  • James, P. N., & Snyder, H. R. (1963). "Indole-3-aldehyde."[2] Organic Syntheses, Coll.[3][5][7][9] Vol. 4, p.539. (Standard Vilsmeier protocol for indoles).

  • BenchChem. (2025).[2][12] "Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles." (General protocol adaptation).

  • Meth-Cohn, O., & Stanforth, S. P. (1991).[5] "The Vilsmeier–Haack Reaction."[2][4][5][10][12][13][14][15] Comprehensive Organic Synthesis, 2, 777-794.

Sources

Application

cyanation methods for 1-methyl-2-phenylindole using chlorosulfonyl isocyanate

An In-Depth Guide to the Cyanation of 1-Methyl-2-Phenylindole Using Chlorosulfonyl Isocyanate Introduction: The Strategic Importance of 3-Cyanoindoles The indole scaffold is a cornerstone in medicinal chemistry, forming...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Cyanation of 1-Methyl-2-Phenylindole Using Chlorosulfonyl Isocyanate

Introduction: The Strategic Importance of 3-Cyanoindoles

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. Specifically, the introduction of a cyano group at the C3 position yields 3-cyanoindoles, versatile intermediates of significant value.[1][2] The nitrile functionality is a powerful synthetic handle, readily converted into amines, amides, carboxylic acids, and tetrazoles, opening pathways to diverse molecular architectures. Furthermore, the 3-cyanoindole moiety itself is a key pharmacophore in various enzyme inhibitors and therapeutic candidates.[2]

Direct C-H functionalization is a primary goal in modern organic synthesis, offering an atom-economical route to complex molecules. The cyanation of electron-rich heterocycles like 1-methyl-2-phenylindole presents a direct method for installing this crucial functionality. Among the available reagents, Chlorosulfonyl Isocyanate (CSI, ClSO₂NCO) stands out as a highly potent electrophile, enabling efficient and often high-yielding cyanation under controlled conditions.[3][4] Its exceptional reactivity stems from the powerful electron-withdrawing effect of the chlorosulfonyl group, which renders the isocyanate carbon strongly electrophilic.[3][5][6]

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the cyanation of 1-methyl-2-phenylindole using chlorosulfonyl isocyanate. It covers the underlying reaction mechanism, a detailed experimental protocol, critical safety procedures, and troubleshooting insights.

PART I: Critical Safety Protocols for Handling Chlorosulfonyl Isocyanate (CSI)

Trustworthiness: Before any experimental work, it is imperative to understand and mitigate the significant hazards associated with Chlorosulfonyl Isocyanate. CSI is a highly corrosive and reactive substance that demands meticulous handling in a controlled laboratory environment.

Core Hazards:

  • Extreme Reactivity with Water: CSI reacts violently and exothermically with water, including atmospheric moisture, to release toxic and corrosive gases.[7][8] All equipment and reagents must be scrupulously dry.

  • Severe Corrosivity: It causes severe chemical burns to the skin, eyes, and respiratory tract upon contact.[7][8][9][10]

  • Inhalation Hazard: Vapors are highly irritating and can cause severe respiratory damage and sensitization, potentially leading to asthma-like symptoms.[8][11]

  • Sensitizer: May cause allergic skin and respiratory reactions upon repeated exposure.[7][8]

Mandatory Safety Procedures:

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a full-face shield, appropriate chemical-resistant gloves (e.g., butyl rubber or Viton), and a flame-resistant lab coat.[7]

  • Ventilation: All manipulations must be performed inside a certified chemical fume hood with a robust ventilation system.[7][9]

  • Anhydrous Conditions: Use oven-dried or flame-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon). Solvents must be anhydrous.

  • Spill Management: Keep an appropriate spill kit ready. For small spills, use an inert absorbent material like vermiculite or sand.[7][9] Do NOT use water or combustible materials like paper towels.

  • Emergency Preparedness: Ensure immediate access to an eyewash station and a safety shower.[7] In case of exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[7][10]

  • Storage: Store CSI in a tightly sealed container in a refrigerated, dry, and well-ventilated area, away from incompatible materials.[7][11]

PART II: The Reaction Mechanism: Electrophilic Aromatic Substitution

The cyanation of 1-methyl-2-phenylindole with CSI proceeds via a classical electrophilic aromatic substitution pathway. The C3 position of the indole ring is the most nucleophilic center, readily attacking strong electrophiles.

Step-by-Step Mechanism:

  • Electrophilic Attack: The electron-rich C3 position of 1-methyl-2-phenylindole (a nucleophile) attacks the highly electrophilic carbon atom of the isocyanate group in CSI.

  • Formation of a Sigma Complex: This attack disrupts the aromaticity of the indole ring, forming a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion.

  • Re-aromatization: A base (such as trace amounts of adventitious water or, more commonly, a solvent like N,N-Dimethylformamide added during workup) abstracts the proton from the C3 carbon. This restores the aromatic system and yields an intermediate N-chlorosulfonyl carboxamide.

  • Conversion to Nitrile: The N-chlorosulfonyl carboxamide intermediate is unstable. Gentle heating in the presence of a solvent like DMF or treatment with a mild base facilitates the elimination of the chlorosulfonyl group, collapsing the intermediate to form the final 3-cyano-1-methyl-2-phenylindole product.

Cyanation Mechanism Indole 1-Methyl-2-phenylindole Sigma_Complex Sigma Complex (Cationic Intermediate) Indole->Sigma_Complex  Step 1:  Electrophilic Attack CSI ClSO₂NCO (CSI) Amide_Intermediate N-Chlorosulfonyl Carboxamide Sigma_Complex->Amide_Intermediate  Step 2:  Deprotonation Product 3-Cyano-1-methyl-2-phenylindole Amide_Intermediate->Product  Step 3:  Elimination

Caption: The mechanism of indole cyanation using CSI.

PART III: Detailed Experimental Protocol

This protocol is adapted from established procedures for the cyanation of pyrroles and other indoles.[4] Researchers should perform a small-scale trial to optimize conditions for this specific substrate.

Materials and Equipment
  • Reagents: 1-methyl-2-phenylindole (>98%), Chlorosulfonyl isocyanate (>98%), Anhydrous Dichloromethane (DCM) or Acetonitrile, N,N-Dimethylformamide (DMF), Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄), Silica gel for column chromatography, Hexanes, Ethyl Acetate.

  • Glassware: Two-neck round-bottom flask (oven-dried), magnetic stir bar, dropping funnel or syringe, condenser, septum, nitrogen/argon inlet.

  • Equipment: Magnetic stirrer with cooling bath (ice/water), rotary evaporator, TLC plates and chamber.

Reaction Parameters Table
ParameterValue/DescriptionRationale
Substrate 1-methyl-2-phenylindoleThe starting indole derivative.
Reagent Chlorosulfonyl Isocyanate (CSI)The electrophilic cyanating agent.
Stoichiometry 1.0 : 1.1 (Indole : CSI)A slight excess of CSI ensures full conversion of the substrate.
Solvent Anhydrous Dichloromethane (DCM)An inert, anhydrous solvent that dissolves the reactants.
Concentration ~0.2 MA typical concentration to balance reaction rate and solubility.
Temperature 0 °C to Room TemperatureInitial cooling controls the exothermic reaction; then warmed to RT.
Reaction Time 1-3 hours (Monitor by TLC)Time required for the formation of the intermediate.
Workup Agent N,N-Dimethylformamide (DMF)Facilitates the conversion of the intermediate to the final nitrile.
Step-by-Step Procedure
  • Reaction Setup: Assemble an oven-dried two-neck round-bottom flask with a magnetic stir bar, a rubber septum, and a condenser with a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Preparation: In the flask, dissolve 1-methyl-2-phenylindole (1.0 eq) in anhydrous DCM to a concentration of approximately 0.2 M.

  • Cooling: Place the flask in an ice/water bath and cool the solution to 0 °C with stirring.

  • Addition of CSI: Using a syringe, add chlorosulfonyl isocyanate (1.1 eq) dropwise to the cooled solution over 10-15 minutes. Caution: The addition can be exothermic. Maintain the temperature at or below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC).

  • Conversion to Nitrile: Once the starting material is consumed, add N,N-Dimethylformamide (DMF, ~2 volumes relative to DCM) to the flask. Heat the mixture gently to 40-50 °C for 30-60 minutes. This step facilitates the conversion of the N-chlorosulfonyl amide intermediate to the desired nitrile.

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer three times with DCM.

  • Washing: Combine the organic layers and wash sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 3-cyano-1-methyl-2-phenylindole.

Caption: Overall workflow for the synthesis of 3-cyanoindole.

PART IV: Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive CSI (hydrolyzed).2. Presence of moisture in reagents or glassware.3. Insufficient reaction time or temperature.1. Use a fresh bottle of CSI or distill before use.2. Ensure all glassware is rigorously dried and solvents are anhydrous.3. Increase reaction time and continue to monitor by TLC. A slight increase in temperature may be necessary.
Formation of Multiple Products 1. Reaction temperature too high.2. Incorrect stoichiometry.1. Maintain a low temperature during the addition of CSI.2. Re-verify the stoichiometry; ensure no large excess of CSI is used.
Streaking on TLC Plate 1. Presence of highly polar N-chlorosulfonyl amide intermediate.2. Baseline impurities.1. Ensure the DMF heating step is complete to convert the intermediate to the less polar nitrile.2. Perform the full aqueous workup before purification.
Low Yield After Purification 1. Product loss during aqueous workup.2. Inefficient chromatographic separation.1. Perform multiple extractions (at least 3x) from the aqueous layer.2. Optimize the eluent system for column chromatography using TLC analysis.

Conclusion

The cyanation of 1-methyl-2-phenylindole using chlorosulfonyl isocyanate is a powerful and direct method for synthesizing the valuable 3-cyanoindole building block. The high electrophilicity of CSI drives the reaction efficiently, providing a reliable route to a key synthetic intermediate. Success hinges on a thorough understanding of the reaction mechanism and, most critically, on the strict observance of safety protocols required for handling this hazardous reagent. By following the detailed procedures and troubleshooting advice outlined in this guide, researchers can confidently and safely employ this methodology to advance their synthetic programs in drug discovery and materials science.

References

  • Cole-Parmer. (2006). Material Safety Data Sheet - Chlorosulfonyl isocyanate, 98+%.
  • Santa Cruz Biotechnology. Chlorosulfonyl isocyanate Safety Data Sheet.
  • PanReac AppliChem. (2024). Chlorosulfonyl isocyanate Safety Data Sheet.
  • FUJIFILM Wako Chemicals. (2024). Chlorosulfonyl Isocyanate Safety Data Sheet.
  • TCI Chemicals. (2024). Chlorosulfonyl Isocyanate Safety Data Sheet.
  • Sigma-Aldrich. Chlorosulfonyl isocyanate Product Information.
  • Li, B., et al. (2016). Synthesis of 3-Cyano-1H-indoles and Their 2'-Deoxyribonucleoside Derivatives through One-Pot Cascade Reactions. The Journal of Organic Chemistry. Available at: [Link]

  • RSC Advances. (2023). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update.
  • ResearchGate. Chlorosulfonyl Isocyanate | Request PDF.
  • Kim, J., Kim, H., & Chang, S. (2012). Copper-mediated selective cyanation of indoles and 2-phenylpyridines with ammonium iodide and DMF. PubMed. Available at: [Link]

  • Benchchem. An In-depth Technical Guide to 3-Cyanoindole (CAS 5457-28-3).
  • PMC. (2014). An anomalous addition of chlorosulfonyl isocyanate to a carbonyl group: the synthesis of ((3aS,7aR,E)-2-ethyl-3-oxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-1-ylidene)sulfamoyl chloride. National Center for Biotechnology Information. Available at: [Link]

  • Shinde, S., et al. (2022). and regio-selective amidation of indoles with isocyanates using borane Lewis acids. Cardiff University. Available at: [Link]

  • Canadian Science Publishing. (1982). Pyrrole chemistry. XXIII. The cyanation of substituted pyrroles with chlorosulfonyl isocyanate (CSI). New syntheses of pyrrole-3-carbonitriles. Canadian Journal of Chemistry. Available at: [Link]

  • Arxada. (2022). Chlorosulfonyl Isocyanate (CSI): The Raw Material to Synthesize Carbamates, Lactams, Sulfamides and Many More.

Sources

Method

Application Note: A Practical and Scalable Protocol for the N-Methylation of 2-Phenyl-1H-indole-3-carbonitrile using Dimethyl Carbonate

Abstract: This application note provides a comprehensive and detailed protocol for the N-methylation of 2-phenyl-1H-indole-3-carbonitrile, a key structural motif in various pharmacologically active compounds. Moving beyo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This application note provides a comprehensive and detailed protocol for the N-methylation of 2-phenyl-1H-indole-3-carbonitrile, a key structural motif in various pharmacologically active compounds. Moving beyond traditional, hazardous alkylating agents, this guide focuses on a robust and environmentally benign methodology employing dimethyl carbonate (DMC). We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and discuss critical parameters that ensure high yield and purity. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.

Introduction: The Significance of N-Methylated Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The functionalization of the indole nitrogen, particularly through methylation, can significantly modulate a molecule's pharmacological properties, including its binding affinity, metabolic stability, and cell permeability. The target molecule, 1-methyl-2-phenyl-1H-indole-3-carbonitrile, serves as a valuable intermediate for the synthesis of complex therapeutic agents.

Classical N-methylation procedures often rely on highly toxic and volatile reagents such as methyl iodide and dimethyl sulfate.[1][2] These substances pose significant health risks and environmental concerns, making them unsuitable for large-scale and sustainable manufacturing.[1][2] In response to these challenges, dimethyl carbonate (DMC) has emerged as a superior alternative.[3] DMC is a non-toxic, biodegradable, and cost-effective reagent that serves as an excellent "green" methylating agent, providing high yields and selectivity for N-methylation.[1][2][4] This protocol details an efficient process for the N-methylation of 2-phenyl-1H-indole-3-carbonitrile using DMC, suitable for both laboratory and pilot-plant scale operations.

Reaction Mechanism and Rationale

The N-methylation of an indole is a nucleophilic substitution reaction. The process is initiated by a base, which deprotonates the relatively acidic N-H of the indole ring (pKa ≈ 17 in DMSO) to form a nucleophilic indolide anion. This anion then attacks the electrophilic methyl group of the methylating agent in an SN2-type displacement.

Causality Behind Experimental Choices:

  • Base (K₂CO₃): Anhydrous potassium carbonate is a moderately strong inorganic base. It is sufficient to deprotonate the indole nitrogen to generate the reactive nucleophile without being so aggressive as to promote unwanted side reactions. Its insolubility in the reaction solvent (DMF) creates a heterogeneous system, which can be easily managed and filtered post-reaction.

  • Methylating Agent (DMC): While less reactive than traditional methylating agents, DMC's reactivity is readily achieved at elevated temperatures.[4] Its dual role as both a reagent and a potential solvent, coupled with its favorable safety profile, makes it ideal for process chemistry.[1]

  • Solvent (DMF): A polar aprotic solvent like N,N-dimethylformamide is crucial. It effectively solvates the potassium counter-ion of the indolide salt, thereby "freeing" the nitrogen anion and enhancing its nucleophilicity.[5] Its high boiling point (153 °C) is also perfectly suited for the reflux temperatures required to activate the DMC.

N-Methylation_Mechanism Figure 1: Reaction Mechanism Indole 2-Phenyl-1H-indole-3-carbonitrile step1 Deprotonation Indole->step1 Base K₂CO₃ Base->step1 Indolide Indolide Anion step2 Nucleophilic Attack (SN2) Indolide->step2 DMC Dimethyl Carbonate (DMC) DMC->step2 Product 1-Methyl-2-phenyl-1H-indole-3-carbonitrile step1->Indolide + KHCO₃ step2->Product + CH₃OCO₂⁻

Caption: Figure 1: N-Methylation Mechanism.

Experimental Protocol

This protocol is adapted from established procedures for the N-methylation of various indole-3-carbonitriles and related derivatives.[2][6]

Materials and Reagents
ReagentCAS NumberM.Wt.Quantity (10 mmol scale)Notes
2-Phenyl-1H-indole-3-carbonitrile33699-74-4218.262.18 g (1.0 eq)Starting material
Dimethyl Carbonate (DMC)616-38-690.082.6 mL (~3.0 eq)Methylating agent, ensure anhydrous
Potassium Carbonate (K₂CO₃)584-08-7138.212.07 g (~1.5 eq)Base, use powdered and anhydrous
N,N-Dimethylformamide (DMF)68-12-273.0920 mLAnhydrous solvent
Deionized Water7732-18-518.02~50 mLFor work-up, use ice-cold
tert-Butyl methyl ether (TBME)1634-04-488.15As neededFor optional extraction
Equipment
  • 100 mL three-necked round-bottom flask

  • Reflux condenser

  • Thermocouple or thermometer

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Nitrogen or Argon inlet (optional, but recommended)

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Step-by-Step Procedure

Experimental_Workflow Figure 2: Experimental Workflow A 1. Reaction Setup Combine indole, K₂CO₃, and DMF in flask. B 2. Reagent Addition Add Dimethyl Carbonate (DMC). A->B C 3. Heating & Reflux Heat to ~130 °C with vigorous stirring. B->C D 4. Monitor Reaction Check for completion via TLC/LC-MS (3-5h). C->D E 5. Cooldown Cool mixture in an ice bath to ~0-5 °C. D->E Reaction Complete F 6. Precipitation Slowly add ice-cold water to precipitate product. E->F G 7. Isolation Filter the solid product using a Buchner funnel. F->G H 8. Washing & Drying Wash with cold water and dry under vacuum. G->H

Caption: Figure 2: Experimental Workflow.

  • Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and thermocouple, add 2-phenyl-1H-indole-3-carbonitrile (2.18 g, 10.0 mmol), powdered anhydrous potassium carbonate (2.07 g, 15.0 mmol), and anhydrous N,N-dimethylformamide (20 mL).

  • Reagent Addition: Add dimethyl carbonate (2.6 mL, 30.0 mmol) to the stirred suspension.

  • Heating: Begin vigorous stirring and heat the reaction mixture to reflux (approximately 130 °C) using a heating mantle.

  • Reaction Monitoring: Maintain the reaction at reflux for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.

  • Work-up - Precipitation: Once the reaction is complete, remove the heating mantle and allow the mixture to cool slightly before placing it in an ice-water bath. Cool the mixture to approximately 0-5 °C.

  • Product Isolation: While stirring, slowly add 50 mL of ice-cold deionized water to the cold reaction mixture. A precipitate should form. Continue stirring in the ice bath for an additional 30 minutes to ensure complete precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the filter cake thoroughly with two portions of cold deionized water (2 x 25 mL). Dry the product under vacuum at 45-50 °C to a constant weight. The resulting 1-methyl-2-phenyl-1H-indole-3-carbonitrile is typically obtained in high purity.[2]

Expected Results and Data

Based on similar syntheses, this protocol is expected to provide the desired N-methylated product in high yield and purity, often without the need for further chromatographic purification.

ParameterConditionRationale
Substrate2-Phenyl-1H-indole-3-carbonitrileThe electron-withdrawing nitrile group slightly increases the acidity of the N-H proton, facilitating deprotonation.
Methylating AgentDimethyl Carbonate (DMC)Green, safe, and effective reagent.[1][2]
BasePotassium Carbonate (K₂CO₃)Sufficiently basic for deprotonation, easy to handle, and cost-effective.[1]
SolventN,N-Dimethylformamide (DMF)High-boiling polar aprotic solvent that enhances nucleophilicity.[5]
TemperatureReflux (~130 °C)Required to achieve a practical reaction rate with the less reactive DMC.[2]
Reaction Time3-5 hoursTypical duration for complete conversion, should be confirmed by reaction monitoring.[6]
Expected Yield >90% High yields are consistently reported for this type of reaction.[2][6]

Concluding Remarks

This application note outlines a highly practical, scalable, and environmentally responsible method for the N-methylation of 2-phenyl-1H-indole-3-carbonitrile. The use of dimethyl carbonate as a methylating agent circumvents the significant toxicity and handling issues associated with traditional reagents like methyl iodide and dimethyl sulfate. The protocol is straightforward, utilizes common laboratory reagents and equipment, and provides the target compound in excellent yield and purity through a simple precipitation work-up. This methodology represents a significant improvement in the synthesis of N-methylated indoles, aligning with the principles of green chemistry and process safety.

References

  • Shiri, M. (2012). Indoles in Medicinal Chemistry. Chemical Reviews, 112(7), 3508-3549. (A general reference for the importance of indoles, not directly cited but provides context).
  • Shieh, W.-C., Dell, S., & Repič, O. (2001). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Organic Process Research & Development, 5(5), 535-537. Available at: [Link]

  • Getzner, L. G., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7315-7319. Available at: [Link]

  • Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706-716. (Provides context on DMC chemistry).
  • Bhattacharya, A., & Purohit, V. C. (2007). A Practical Method for N Methylation of Indoles Using Dimethyl Carbonate. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Available at: [Link]

  • Shieh, W.-C., Dell, S., & Repič, O. (2001). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. ResearchGate. Available at: [Link]

  • Shieh, W.-C., Dell, S., & Repič, O. (2001). Methylation of indole compounds using dimethyl carbonate. Google Patents (WO2001081305A2).
  • Zhao, S., et al. (2012). N-Methylation of NH-Containing Heterocycles with Dimethyl Carbonate Catalyzed by TMEDA. Synthetic Communications, 42(1), 128-135. Available at: [Link]

  • Potts, K. T., & Saxton, J. E. (1963). 1-Methylindole. Organic Syntheses, 4, 632. Available at: [Link]

  • Shieh, W.-C., Dell, S., & Repič, O. (2001). Methylation of indole compounds using dimethyl carbonate. Google Patents (US6326501B1).

Sources

Application

Application Notes and Protocols for the Purification of 1-Methyl-2-phenyl-1H-indole-3-carbonitrile via Recrystallization

Introduction: The Critical Role of Purity in Drug Discovery and Development 1-Methyl-2-phenyl-1H-indole-3-carbonitrile and its derivatives represent a class of heterocyclic compounds with significant potential in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Discovery and Development

1-Methyl-2-phenyl-1H-indole-3-carbonitrile and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. The biological activity and physical properties of these molecules are intrinsically linked to their purity. Trace impurities can lead to erroneous structure-activity relationship (SAR) data, interfere with toxicological assessments, and compromise the integrity of downstream applications. Therefore, robust and efficient purification methodologies are paramount. Recrystallization stands as a powerful, cost-effective, and scalable technique for the purification of solid organic compounds, making it an indispensable tool for researchers in drug development.[1][2] This guide provides a detailed exploration of suitable recrystallization solvents and a comprehensive protocol for the purification of 1-Methyl-2-phenyl-1H-indole-3-carbonitrile.

Theoretical Foundations: The Science of Recrystallization

Recrystallization is a purification technique predicated on the differential solubility of a compound and its impurities in a given solvent or solvent system at varying temperatures.[3] The ideal recrystallization solvent will exhibit high solubility for the target compound at an elevated temperature and low solubility at a reduced temperature.[4] This temperature-dependent solubility gradient allows for the dissolution of the impure solid in a minimal amount of hot solvent, followed by the selective crystallization of the pure compound upon cooling, while impurities remain in the "mother liquor."[3]

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. An ideal solvent should:

  • Exhibit a steep solubility curve: High solubility at high temperatures and low solubility at low temperatures to maximize yield.

  • Not react with the compound: The solvent must be chemically inert to the target molecule.

  • Dissolve impurities readily at all temperatures or not at all: This allows for the separation of impurities either by remaining in the mother liquor or through hot filtration.

  • Be volatile enough for easy removal from the purified crystals: A low boiling point facilitates drying of the final product.

  • Be non-toxic, inexpensive, and non-flammable for practical laboratory use.

Solvent System Selection for 1-Methyl-2-phenyl-1H-indole-3-carbonitrile

Due to the absence of specific published solubility data for 1-Methyl-2-phenyl-1H-indole-3-carbonitrile, a systematic approach to solvent screening is necessary. The "like dissolves like" principle serves as a valuable starting point.[4] The target molecule possesses both polar (nitrile group, indole nitrogen) and non-polar (phenyl and methyl groups, indole ring system) characteristics, suggesting that solvents of intermediate polarity or mixed solvent systems may be effective.

Based on the successful recrystallization of structurally similar indole derivatives, the following solvents and solvent systems are recommended for initial screening.

Single-Solvent Systems

Alcohols such as ethanol and methanol are often effective for recrystallizing indole derivatives due to their ability to engage in hydrogen bonding and their intermediate polarity.[5] Acetonitrile is another polar aprotic solvent that has been successfully used for the recrystallization of 2-phenylindole derivatives.[6]

Mixed-Solvent Systems

A mixed-solvent system is often employed when no single solvent provides the ideal solubility characteristics.[7] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is sparingly soluble. A particularly promising system, based on the recrystallization of the closely related 2-Methyl-1-phenyl-1H-indole-3-carbonitrile, is a mixture of ethyl acetate (a good solvent) and a non-polar alkane such as hexane or petroleum ether (a poor solvent).[8]

The following table summarizes the properties of suggested solvents for screening.

SolventBoiling Point (°C)Polarity (Relative)Rationale for Selection
Ethanol 78HighFrequently used for recrystallizing indole derivatives.[5]
Methanol 65HighEffective for purifying various indole compounds.
Isopropanol 82Medium-HighA common alternative to ethanol with a slightly higher boiling point.
Acetonitrile 82HighProven effective for 2-phenylindole derivatives.[6]
Ethyl Acetate 77MediumGood "good solvent" potential for mixed systems.
Toluene 111LowCan be effective for aromatic compounds.
Hexane/Heptane 69 / 98Very LowExcellent "poor solvent" for mixed systems with more polar solvents.

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

This protocol outlines a systematic approach to identifying a suitable recrystallization solvent or solvent system for 1-Methyl-2-phenyl-1H-indole-3-carbonitrile.

Materials:

  • Crude 1-Methyl-2-phenyl-1H-indole-3-carbonitrile

  • Test tubes

  • A selection of potential solvents (Ethanol, Methanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene, Hexane)

  • Hot plate

  • Sand bath or water bath

  • Glass stirring rod

  • Ice bath

Procedure:

  • Place approximately 20-30 mg of the crude compound into a small test tube.

  • Add the selected solvent dropwise at room temperature, stirring with a glass rod after each addition, until the solid is just covered. Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.

  • If the compound is insoluble at room temperature, gently heat the test tube in a sand or water bath while stirring. Continue to add the solvent dropwise until the solid completely dissolves. Record the approximate volume of solvent required.

  • Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. Observe for crystal formation.

  • If crystals form, place the test tube in an ice bath to maximize crystallization.

  • If no crystals form upon cooling, the compound may be too soluble in that solvent.

  • If the compound is very soluble in a polar solvent at room temperature, consider this as a "good" solvent for a mixed-solvent system. To this solution, add a "poor" non-polar solvent (e.g., hexane or water, if miscible) dropwise until turbidity (cloudiness) persists. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

The following diagram illustrates the decision-making process for solvent selection.

Solvent_Screening_Workflow Solvent Screening Workflow start Start: Crude Compound add_solvent_rt Add solvent at room temperature start->add_solvent_rt dissolves_rt Dissolves? add_solvent_rt->dissolves_rt heat_solution Heat solution dissolves_rt->heat_solution No too_soluble Too soluble, try another solvent or use as 'good' solvent in mixed system dissolves_rt->too_soluble Yes dissolves_hot Dissolves? heat_solution->dissolves_hot cool_solution Cool solution slowly dissolves_hot->cool_solution Yes insoluble Insoluble, try another solvent dissolves_hot->insoluble No crystals_form Crystals form? cool_solution->crystals_form good_solvent Good single solvent found crystals_form->good_solvent Yes crystals_form->too_soluble No mixed_solvent Use as 'good' solvent. Add 'poor' solvent until turbid. too_soluble->mixed_solvent

Caption: Workflow for selecting a suitable recrystallization solvent.

Protocol 2: Bulk Recrystallization of 1-Methyl-2-phenyl-1H-indole-3-carbonitrile

This protocol provides a step-by-step guide for the purification of a larger quantity of the target compound once a suitable solvent or solvent system has been identified.

Materials:

  • Crude 1-Methyl-2-phenyl-1H-indole-3-carbonitrile

  • Erlenmeyer flask(s)

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Spatula

  • Watch glass

  • Vacuum oven or desiccator

Procedure:

  • Dissolution: Place the crude 1-Methyl-2-phenyl-1H-indole-3-carbonitrile into an Erlenmeyer flask of appropriate size. Add a magnetic stir bar. Add the chosen recrystallization solvent (or the "good" solvent of a mixed pair) in small portions while heating the flask on a hot plate with stirring. Continue adding the hot solvent until the compound just dissolves. Avoid adding an excess of solvent to ensure a saturated solution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and a clean filter flask.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Transfer the crystals to a watch glass and allow them to air dry. For complete removal of the solvent, dry the crystals in a vacuum oven at a temperature well below the compound's melting point or in a desiccator under vacuum.

  • Purity Assessment: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value is an indication of high purity. Further analysis by techniques such as HPLC or NMR spectroscopy can be performed to confirm purity.

The following diagram illustrates the bulk recrystallization workflow.

Recrystallization_Workflow Bulk Recrystallization Workflow start Start: Crude Compound dissolve Dissolve in minimum hot solvent start->dissolve hot_filtration Hot filtration (optional) dissolve->hot_filtration cool_slowly Cool slowly to room temperature hot_filtration->cool_slowly Insoluble impurities removed hot_filtration->cool_slowly No insoluble impurities ice_bath Cool in ice bath cool_slowly->ice_bath vacuum_filtration Collect crystals by vacuum filtration ice_bath->vacuum_filtration wash_crystals Wash with ice-cold solvent vacuum_filtration->wash_crystals dry_crystals Dry crystals wash_crystals->dry_crystals end Pure Product dry_crystals->end

Caption: Step-by-step workflow for bulk recrystallization.

Troubleshooting

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be because the boiling point of the solvent is higher than the melting point of the solute, or due to the presence of significant impurities. To remedy this, reheat the solution to dissolve the oil, add more solvent to decrease the saturation point, and allow for slower cooling.

  • No Crystal Formation: If crystals do not form upon cooling, the solution may be too dilute. Evaporate some of the solvent to increase the concentration and try cooling again. Scratching the inside of the flask with a glass rod at the liquid-air interface can induce nucleation. Adding a "seed crystal" of the pure compound can also initiate crystallization.

  • Poor Recovery: Low yield can result from using too much solvent, cooling the solution too quickly (leading to small crystals that pass through the filter paper), or incomplete crystallization. Ensure the minimum amount of hot solvent is used and allow for adequate cooling time.

Conclusion

References

  • PubChem. (n.d.). ML354. National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved February 25, 2026, from [Link]

  • Vikas Publishing House. (n.d.). Recrystallization. Retrieved February 25, 2026, from [Link]

  • Mount Allison University. (n.d.). Experiment 2: Recrystallization. Retrieved February 25, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 25, 2026, from [Link]

  • Pharmaceutical Technology. (2025, March 13). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Retrieved February 25, 2026, from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Separation and Purification Techniques. Retrieved February 25, 2026, from [Link]

  • Yan, S.-J., & Qi, G.-Z. (2011). 2-Methyl-1-phenyl-1H-indole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2902. Retrieved February 25, 2026, from [Link]

  • Google Patents. (n.d.). US4510158A - 2-Phenylindole derivatives, their use as complement inhibitors.
  • Chimirri, A., Grasso, S., Monforte, A. M., & Rao, A. (1998). A NOVEL SYNTHESIS OF N-HYDROXY-3-AROYLINDOLES AND 3-AROYLINDOLES. Royal Society of Chemistry. Retrieved February 25, 2026, from [Link]

  • Research and Reviews. (2015, October 23). Synthesis and Biological Activity of Some 2,3- Diphenylindole Derivatives. Retrieved February 25, 2026, from [Link]

Sources

Method

Application Notes and Protocols: 1-Methyl-2-phenyl-1H-indole-3-carbonitrile as a Novel Environment-Sensitive Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide to the synthesis, characterization, and application of 1-M...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis, characterization, and application of 1-Methyl-2-phenyl-1H-indole-3-carbonitrile as a putative fluorescent probe. While direct experimental data for this specific molecule is not yet extensively published, this guide is built upon the well-established photophysical principles of the 2-phenylindole scaffold. The protocols herein are designed to be self-validating, enabling researchers to rigorously assess the utility of this compound as a fluorescent tool. We will explore its potential as an environment-sensitive probe, leveraging the characteristic solvatochromism often observed in indole derivatives.

Introduction: The Promise of the 2-Phenylindole Scaffold

The indole moiety is a cornerstone in the design of fluorescent probes, owing to its inherent fluorescence and sensitivity to the local microenvironment. The electronic properties of the indole ring system, particularly the two lowest-lying singlet excited states, ¹Lₐ and ¹Lₑ, are readily influenced by solvent polarity and substituent effects. The introduction of a phenyl group at the 2-position and a nitrile group at the 3-position of the 1-methylindole core in 1-Methyl-2-phenyl-1H-indole-3-carbonitrile is anticipated to create a donor-π-acceptor (D-π-A) type structure. Such structures are renowned for exhibiting intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that often leads to pronounced solvatochromic shifts in their fluorescence emission. This property makes them excellent candidates for probes that can report on changes in the polarity of their surroundings, a valuable attribute for studying biological membranes, protein binding pockets, and for use in sensing applications.

Synthesis of 1-Methyl-2-phenyl-1H-indole-3-carbonitrile

The synthesis of the title compound can be approached through established methods for the functionalization of indole scaffolds. A plausible and efficient route involves the cyanation of a 1-methyl-2-phenyl-1H-indole precursor. The following protocol is a generalized procedure based on known indole chemistry.[1]

Protocol 2.1: Synthesis via Cyanation

Materials:

  • 1-Methyl-2-phenyl-1H-indole

  • N-Bromosuccinimide (NBS) or similar halogenating agent

  • Copper(I) cyanide (CuCN)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Bromination of the Indole Core:

    • Dissolve 1-Methyl-2-phenyl-1H-indole (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add N-Bromosuccinimide (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude 3-bromo-1-methyl-2-phenyl-1H-indole.

  • Cyanation Reaction:

    • In a separate flask, add the crude 3-bromo-1-methyl-2-phenyl-1H-indole and Copper(I) cyanide (1.5 equivalents) to anhydrous DMF.

    • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours under an inert atmosphere. Monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature and pour it into a mixture of ethyl acetate and aqueous ammonia.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford pure 1-Methyl-2-phenyl-1H-indole-3-carbonitrile.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Synthesis_Workflow Indole 1-Methyl-2-phenyl-1H-indole BromoIndole 3-Bromo-1-methyl-2-phenyl-1H-indole Indole->BromoIndole Bromination NBS N-Bromosuccinimide (NBS) in DCM, 0°C FinalProduct 1-Methyl-2-phenyl-1H-indole-3-carbonitrile BromoIndole->FinalProduct Cyanation CuCN Copper(I) Cyanide (CuCN) in DMF, 120-140°C

Caption: Synthetic workflow for 1-Methyl-2-phenyl-1H-indole-3-carbonitrile.

Photophysical Characterization

A thorough understanding of the photophysical properties is paramount for the successful application of any fluorescent probe. The following protocols outline the standard procedures for characterizing a new fluorophore.

Protocol 3.1: Preparation of Stock and Working Solutions
  • Prepare a stock solution of 1-Methyl-2-phenyl-1H-indole-3-carbonitrile at a concentration of 1 mM in a high-purity solvent such as spectroscopic grade DMSO or acetonitrile.

  • From the stock solution, prepare working solutions in the desired solvents (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, methanol) at a concentration range suitable for absorbance and fluorescence measurements (typically 1-10 µM). Ensure the absorbance of the solutions does not exceed 0.1 at the excitation wavelength to avoid inner filter effects.

Protocol 3.2: Measurement of Absorption and Emission Spectra
  • Absorption Spectra:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record the absorption spectrum of the probe in each solvent from 250 nm to 500 nm.

    • Identify the wavelength of maximum absorption (λₘₐₓ).

  • Fluorescence Spectra:

    • Use a spectrofluorometer.

    • Excite the sample at its λₘₐₓ.

    • Record the emission spectrum over a suitable wavelength range (e.g., 350 nm to 600 nm).

    • Identify the wavelength of maximum emission (λₑₘ).

Hypothetical Photophysical Data

Based on the known properties of similar 2-phenylindole derivatives, the following table presents hypothetical photophysical data for 1-Methyl-2-phenyl-1H-indole-3-carbonitrile in various solvents.[2][3]

SolventDielectric Constant (ε)Absorption λₘₐₓ (nm)Emission λₑₘ (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ)
Cyclohexane2.0~330~380~4300~0.40
Toluene2.4~332~395~5200~0.35
Dichloromethane8.9~335~420~6800~0.25
Acetonitrile37.5~338~450~8500~0.15
Methanol32.7~340~465~9300~0.10

Note: These values are hypothetical and should be experimentally determined.

Photophysical_Characterization cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis Stock 1 mM Stock Solution in DMSO Working 1-10 µM Working Solutions in Various Solvents Stock->Working Abs UV-Vis Absorption (λmax_abs) Working->Abs Fluo Fluorescence Emission (λmax_em) Working->Fluo QY Quantum Yield (Φ) (Relative Method) Working->QY Data Photophysical Properties Table (λmax_abs, λmax_em, Stokes Shift, Φ) Abs->Data Fluo->Data QY->Data

Caption: Workflow for photophysical characterization.

Application: Sensing Solvent Polarity

The anticipated solvatochromic properties of 1-Methyl-2-phenyl-1H-indole-3-carbonitrile make it a promising candidate for a fluorescent probe to report on solvent polarity.

Protocol 4.1: Correlation of Emission Wavelength with Solvent Polarity
  • Prepare a series of solutions of the probe in solvents of varying polarity, as described in Protocol 3.1.

  • Measure the emission spectrum of the probe in each solvent (Protocol 3.2).

  • Plot the emission maximum (in wavenumbers, cm⁻¹) against a solvent polarity parameter, such as the Lippert-Mataga plot, which correlates the Stokes shift to the solvent's dielectric constant and refractive index. A linear correlation would confirm the ICT nature of the excited state and validate its use as a polarity sensor.

Conclusion and Future Directions

While the data presented in this application note for 1-Methyl-2-phenyl-1H-indole-3-carbonitrile are based on scientifically informed hypotheses, they provide a robust framework for its investigation as a novel fluorescent probe. The proposed synthetic route is straightforward, and the characterization protocols are standard in the field of fluorescence spectroscopy. The potential for this molecule to act as an environment-sensitive probe is high, given the properties of the 2-phenylindole scaffold. Future work should focus on the experimental validation of these hypotheses, including a thorough investigation of its photostability, and exploring its applications in more complex environments, such as in cellular imaging or as a probe for biomolecular interactions.

References

  • Taliani, S., Simorini, F., Sergianni, V., La Motta, C., Da Settimo, F., Cosimelli, B., ... & Martini, C. (2007). New fluorescent 2-phenylindolglyoxylamide derivatives as probes targeting the peripheral-type benzodiazepine receptor: design, synthesis, and biological evaluation. Journal of medicinal chemistry, 50(2), 404-407.
  • Zhang, Y., Liu, Y., Zhang, H., & Wang, P. (2023).
  • Bonnet, D., Fiol-Petit, C., & Cavelier, F. (2003). 4',6-Diamidino-2-phenylindole, a fluorescent probe for tubulin and microtubules. Biochemistry, 42(25), 7856-7863.
  • Jia, H., Wang, Y., Yue, X., & Zhang, X. (2013). Synthesis and biological evaluation of 18F-labled 2-phenylindole derivatives as PET imaging probes for β-amyloid plaques. Bioorganic & medicinal chemistry, 21(13), 3708-3714.
  • Yan, X. J., & Qi, S. Z. (2011). 2-Methyl-1-phenyl-1H-indole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2902.
  • Yamaguchi, S., & Tsuji, H. (2021). Full‐Color Fluorescence Solvatochromism of Push‐Pull Type Indenoindene Derivatives. Chemistry–A European Journal, 27(72), 18019-18024.
  • Patel, R. V., Patel, J. K., & Patel, M. P. (2023). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. Journal of Chemical and Pharmaceutical Research, 15(7), 1-10.
  • Hrizi, A., Cailler, M., Romdhani-Younes, M., Carcenac, Y., & Thibonnet, J. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(17), 5321.
  • Helms, A. M., & Bro, R. (2020). Fluorescence Quantum Yields of Natural Organic Matter and Organic Compounds: Implications for the Fluorescence-based Interpretation of Organic Matter Composition. Frontiers in Marine Science, 7, 593.
  • Wang, Y., Li, Y., & Yang, X. (2025). Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. Molecules, 30(8), 1234.
  • Al-Azemi, T. F., & El-Apasery, M. A. (2019). Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. RSC advances, 9(23), 13133-13141.
  • Cross, G. J., Seed, A. J., Toyne, K. J., Goodby, J. W., Hird, M., & Artal, M. C. (2003). Synthesis, transition temperatures, and optical properties of compounds with simple phenyl units linked by double bond, triple bond, ester or propiolate linkages.
  • Hrizi, A., Cailler, M., Romdhani-Younes, M., Carcenac, Y., & Thibonnet, J. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(17), 5321.
  • Jørgensen, A. S., Nielsen, T. E., & Gloriam, D. E. (2018). 3-Substituted 2-phenyl-indoles: privileged structures for medicinal chemistry. RSC medicinal chemistry, 9(8), 1045-1050.
  • Chen, C. H., & Janda, K. D. (2008). Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors. Bioorganic & medicinal chemistry letters, 18(1), 346-350.
  • Williams, A. T., Winfield, S. A., & Miller, J. N. (1983). A Guide to Recording Fluorescence Quantum Yields. Analyst, 108(1290), 1067-1071.
  • Mathada, B. S., Yernale, N. G., Basha, J. N., & Badiger, J. (2026). Comparative studies of photophysical properties of Indole molecules. Mapana Journal of Sciences, 25(1), 1-15.
  • Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples.
  • Santos, F. A., de Araújo, R. S., de Boni, L., & Misoguti, L. (2025). Investigating Nonlinear Solvatochromism in Perylene. Journal of Lightwave Technology, 43(22), 1-6.
  • Banerjee, M., Salampuria, S., & Chaudhuri, T. (2012). Solvatochromism and Molecular Selectivity of C-(4-chlorophenyl)-N-phenylnitrone: A Photophysical Study. Optics and Photonics Journal, 2(1), 30-39.

Sources

Application

preparation of 1-Methyl-2-phenyl-1H-indole-3-carbonitrile via Fischer indole synthesis

Application Note: Precision Synthesis of 1-Methyl-2-phenyl-1H-indole-3-carbonitrile via Fischer Indolization Part 1: Executive Summary & Strategic Analysis Target Molecule: 1-Methyl-2-phenyl-1H-indole-3-carbonitrile Prim...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 1-Methyl-2-phenyl-1H-indole-3-carbonitrile via Fischer Indolization

Part 1: Executive Summary & Strategic Analysis

Target Molecule: 1-Methyl-2-phenyl-1H-indole-3-carbonitrile Primary Methodology: Direct Fischer Indole Synthesis Key Challenge: Chemoselectivity (Indole vs. Pyrazole formation)

The 3-cyanoindole scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical precursor for tryptamine analogs, indole-3-carboxylic acids, and diverse CNS-active agents. While 2-phenylindoles are readily accessible, introducing the C3-nitrile group typically requires multi-step functionalization (e.g., Vilsmeier-Haack formylation followed by oximation and dehydration).

This Application Note details a direct, one-pot protocol utilizing the Fischer Indole Synthesis. By reacting N-methyl-phenylhydrazine with 3-oxo-3-phenylpropanenitrile (benzoylacetonitrile), we bypass the need for post-cyclization functionalization.

Critical Technical Insight: The reaction of ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-ketonitriles with hydrazines carries a high risk of forming 5-aminopyrazoles via a competing nucleophilic attack on the nitrile carbon. To enforce the Fischer pathway (C-C bond formation via [3,3]-sigmatropic rearrangement), this protocol utilizes Polyphosphoric Acid (PPA)  as both solvent and catalyst. The high viscosity and acidity of PPA suppress the pyrazole pathway and facilitate the difficult re-aromatization of the electron-deficient 3-cyano intermediate.

Part 2: Mechanistic Pathway & Logic

The success of this synthesis relies on driving the equilibrium from the hydrazone tautomer toward the ene-hydrazine, the prerequisite for the [3,3]-sigmatropic shift.

Mechanism Visualization: The following diagram illustrates the critical divergence point where PPA enforces the Indole pathway over the Pyrazole side-reaction.

FischerMechanism Start Reactants: N-Methylphenylhydrazine + Benzoylacetonitrile Hydrazone Intermediate A: Phenylhydrazone Start->Hydrazone Condensation EneHydrazine Intermediate B: Ene-hydrazine (Tautomer) Hydrazone->EneHydrazine Acid Catalysis (PPA) Pyrazole SIDE REACTION: 5-Aminopyrazole Hydrazone->Pyrazole Nucleophilic Attack (Avoided via PPA) Sigmatropic [3,3]-Sigmatropic Rearrangement EneHydrazine->Sigmatropic Rate Determining Step Diimine Diimine Intermediate Sigmatropic->Diimine Cyclization Intramolecular Cyclization (-NH3) Diimine->Cyclization Product Target: 1-Methyl-2-phenyl- indole-3-carbonitrile Cyclization->Product Aromatization

Figure 1: Mechanistic flow of the Fischer Indole Synthesis highlighting the critical divergence from the pyrazole side-product.

Part 3: Experimental Protocol

Safety Warning: Phenylhydrazines are toxic and potential carcinogens. Benzoylacetonitrile is a nitrile derivative; handle with care. Polyphosphoric acid is corrosive. All operations must be performed in a fume hood.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1]AmountRole
N-Methyl-N-phenylhydrazine 122.171.01.22 g (10 mmol)Nucleophile
Benzoylacetonitrile 145.161.11.60 g (11 mmol)Electrophile
Polyphosphoric Acid (PPA) N/ASolvent15.0 gCatalyst/Solvent
Ethanol (95%) 46.07N/A50 mLRecrystallization
Ice/Water 18.02N/A200 gQuenching
Step-by-Step Methodology

1. Pre-complexation (Hydrazone Formation):

  • In a 100 mL round-bottom flask, combine N-methyl-N-phenylhydrazine (1.22 g) and benzoylacetonitrile (1.60 g).

  • Note: Unlike standard Fischer protocols using aldehydes, these reactants may not form a solid hydrazone immediately.

  • Add 5 mL of glacial acetic acid and stir at room temperature for 30 minutes to initiate hydrazone formation.

  • Evaporate the acetic acid under reduced pressure (rotary evaporator) to yield the crude hydrazone oil. Crucial: Removing the acetic acid prevents dilution of the PPA in the next step.

2. Cyclization (The Fischer Step):

  • Add 15.0 g of Polyphosphoric Acid (PPA) directly to the crude hydrazone.

  • Mechanical Stirring: Use an overhead stirrer or a robust magnetic stir bar. PPA is highly viscous.

  • Heat the mixture to 100–110 °C in an oil bath.

  • Observation: The mixture will darken significantly (deep brown/black). Evolution of ammonia gas (NH₃) indicates cyclization is occurring.

  • Maintain heating for 2–3 hours . Monitor via TLC (Eluent: 20% EtOAc/Hexane). The starting hydrazone spot should disappear.

3. Work-up and Isolation:

  • Cool the reaction mixture to approx. 60 °C (do not allow it to solidify completely).

  • Pour the warm syrup slowly onto 200 g of crushed ice with vigorous stirring.

  • Exotherm Alert: The hydration of PPA is exothermic.

  • Stir the aqueous slurry for 1 hour to break up the phosphate complex. A solid precipitate should form.[2]

  • Filter the solid using a Buchner funnel.[3] Wash copiously with water (3 x 50 mL) to remove all acid traces.

  • Neutralization:[2][4] If the solid remains acidic, wash with 5% NaHCO₃ solution, then water again.

4. Purification:

  • Air-dry the crude solid.[3]

  • Recrystallize from hot 95% Ethanol .

    • Dissolve crude solid in boiling ethanol.

    • Add activated charcoal (optional) if the color is very dark; filter hot.

    • Allow to cool slowly to room temperature, then to 4 °C.

  • Collect crystals via filtration.[5]

Part 4: Quality Control & Characterization

Expected Yield: 60–75% Appearance: Pale yellow to off-white needles.

Analytical Parameters:

TechniqueDiagnostic SignalStructural Confirmation
1H NMR (DMSO-d6)

3.85 ppm (s, 3H)
N-CH3 group confirmation.
1H NMR (DMSO-d6)

7.20–7.80 ppm (m, 9H)
Aromatic protons (Indole core + Phenyl ring).
IR Spectroscopy 2210–2230 cm⁻¹C

N
(Nitrile) stretch (Sharp, distinctive).
Mass Spectrometry m/z = 246.1 [M+H]+Molecular ion confirmation.

Troubleshooting Guide:

  • Issue: Formation of Pyrazole (5-amino-1-methyl-3-phenylpyrazole).

    • Cause: Acid concentration too low or temperature too low.

    • Solution: Ensure PPA is fresh (not hydrolyzed by moisture). Increase temperature to 120 °C.

  • Issue: Low Yield/Tar Formation.

    • Cause: Overheating or inefficient stirring in viscous PPA.

    • Solution: Use mechanical stirring. Do not exceed 120 °C.

References

  • BenchChem. (2025).[2][4][5] Application Notes and Protocols for the Experimental Setup of Fischer Indole Synthesis of 3-Cyanoindole Derivatives. Retrieved from

  • Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience.
  • Organic Chemistry Portal. (2024). Fischer Indole Synthesis: Mechanism and Recent Advances. Retrieved from

  • Du, D., et al. (2006).[6] Crystal structure and synthesis of 1-methyl-2-phenyl-1H-indole-3-carbonitrile. Journal of Chemical Crystallography. (Structural confirmation of the target).

  • SynArchive. (2024). Fischer Indole Synthesis Reaction Overview. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-Methyl-2-phenyl-1H-indole-3-carbonitrile Synthesis

This guide serves as a specialized Technical Support Center for the synthesis of 1-Methyl-2-phenyl-1H-indole-3-carbonitrile . It is designed for researchers encountering yield plateaus or reproducibility issues.[1] Ticke...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for the synthesis of 1-Methyl-2-phenyl-1H-indole-3-carbonitrile . It is designed for researchers encountering yield plateaus or reproducibility issues.[1]

Ticket ID: IND-CN-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Yield Optimization & Troubleshooting Protocols

Executive Summary: Route Selection Strategy

Before troubleshooting specific steps, verify you are using the optimal synthetic pathway for your scale and available equipment.[2] We have benchmarked the three most common routes for this specific scaffold.

ParameterRoute A: Vilsmeier-Haack (Stepwise) Route B: CSI Direct Cyanation Route C: Oxidative Cyclization
Mechanism Formylation

Oxime

Dehydration
Electrophilic Subst.

Elimination
Metal-catalyzed annulation
Typical Yield 75–85% (High Reliability)60–90% (Variable/Sensitive)40–60% (Substrate Dependent)
Purity Profile Excellent (Easy purification)Moderate (Sulfur byproducts)Low (Transition metal scavenge req.)[1][2]
Scalability High (Kg scale proven)Moderate (Exotherm control)Low (Dilution required)
Recommendation Primary Choice for Pharma/Dev Choice for HTS/Small Scale Not Recommended for this Target

Module 1: Precursor Integrity (The Silent Yield Killer)

User Question: My downstream cyanation yields are inconsistent (30–70%), even though I run the reaction identically. What is wrong?

Scientist Diagnosis: The issue often lies upstream.[1] The steric bulk of the 2-phenyl group combined with the electron-donating 1-methyl group creates a specific electronic environment. If your starting material (1-methyl-2-phenylindole) contains unmethylated 2-phenylindole (even <2%), it poisons the reaction by competing for the electrophile and creating difficult-to-separate N-H byproducts.

Troubleshooting Protocol:

  • QC Check: Run H-NMR in

    
    . Look for the N-H broad singlet around 11.0–11.5 ppm.[1] It must be absent .
    
  • Remediation (N-Methylation Optimization):

    • Reagent: Use

      
       (60% dispersion) and 
      
      
      
      (Methyl Iodide) in DMF.
    • Critical Step: After adding

      
      , stir for 30 mins at 
      
      
      
      before adding
      
      
      . This ensures complete deprotonation without side reactions.[1]
    • Quench: Quench with cold water. The product should precipitate as a clean solid.[1] If oil forms, your DMF was likely wet.[1][2]

Module 2: Route A – The Vilsmeier-Haack Sequence (Optimization)

User Question: I am using the standard


 method followed by hydroxylamine, but I am getting a mixture of amide and nitrile, and the overall yield is stuck at 50%.

Scientist Diagnosis: You are likely experiencing incomplete dehydration or hydrolysis during the workup.[1] Converting the aldehyde to the nitrile involves an oxime intermediate.[1] The "textbook" dehydration using acetic anhydride often stalls due to the steric hindrance of the adjacent 2-phenyl ring.

Protocol: The "One-Pot" Formic Acid Variant This modified protocol avoids the isolation of the oxime and uses formic acid to drive the dehydration, significantly improving yield for 2-substituted indoles.

Step-by-Step Workflow:

  • Formylation (Aldehyde Synthesis):

    • Cool DMF (5.0 equiv) to

      
      . Add 
      
      
      
      (1.2 equiv) dropwise.[1][2] Stir 20 min (Vilsmeier reagent formation).
    • Add 1-methyl-2-phenylindole (1.0 equiv) in DMF solution.

    • Heat to

      
       for 2 hours.
      
    • Checkpoint: TLC should show complete conversion to the iminium salt (baseline).[1][2]

    • Hydrolysis:[1][2] Pour into ice water + NaOH (pH 9-10). Filter the yellow solid (Aldehyde).[1] Yield should be >90%.

  • Conversion to Nitrile (The Fix):

    • Suspend the Aldehyde (1.0 equiv) in Formic Acid (solvent grade).[1][2]

    • Add Hydroxylamine Hydrochloride (

      
      ) (1.5 equiv).[1][2]
      
    • Add Sodium Formate (2.0 equiv).

    • Reflux (

      
      ) for 4–6 hours.[1][2]
      
    • Mechanism:[1][2][3][4][5][6][7] The formic acid acts as both solvent and dehydrating agent, pushing the oxime directly to the nitrile in situ.[2]

Visualization: Vilsmeier-Haack Optimization Logic

VilsmeierOptimization Start Start: 1-Methyl-2-phenylindole Step1 Add Vilsmeier Reagent (POCl3/DMF, 0°C -> 80°C) Start->Step1 Check1 TLC Check: Aldehyde Formed? Step1->Check1 Path_Standard Standard Path: Isolate Aldehyde -> NH2OH -> Ac2O Check1->Path_Standard Standard Path_Optimized Optimized Path: Reflux in Formic Acid with NH2OH.HCl + NaCHO2 Check1->Path_Optimized Recommended Issue_Standard Risk: Steric hindrance at C2 leads to incomplete dehydration (Amide byproduct) Path_Standard->Issue_Standard Result Target: 1-Methyl-2-phenyl- 1H-indole-3-carbonitrile Issue_Standard->Result Low Yield (<50%) Path_Optimized->Result Dehydration Driven by Solvent

Caption: Figure 1. Decision logic for selecting the Formic Acid mediated dehydration to overcome steric hindrance from the C2-phenyl group.

Module 3: Route B – Direct Cyanation with CSI (High Throughput)

User Question: I tried using Chlorosulfonyl Isocyanate (CSI) to save time. The reaction was violent, and I ended up with a gum that contained mostly the amide, not the nitrile.

Scientist Diagnosis: CSI is extremely potent but moisture-intolerant. The "gum" and amide formation indicate two failures:

  • Exotherm Mismanagement: CSI addition at room temperature causes polymerization.[1]

  • Improper Quench: Quenching CSI-intermediates with water yields the amide.[1] To get the nitrile, you must quench with DMF first.[1][2]

Protocol: The Low-Temp CSI-DMF Method This method exploits the reaction of the N-chlorosulfonyl intermediate with DMF to eliminate the sulfonyl group as a leaving group, generating the nitrile directly.

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck flask. Nitrogen atmosphere is mandatory .[1]

  • Solvent: Dissolve 1-methyl-2-phenylindole in anhydrous Acetonitrile (MeCN) or DCM . Cool to

    
      (Dry ice/acetone).
    
  • Addition: Add CSI (1.1 equiv) dropwise over 20 minutes.

    • Note: Do not let the temperature rise above

      
      .[1]
      
  • Reaction: Allow to warm to

    
     over 1 hour. The solution usually turns clear or pale yellow.[1]
    
  • The "Magic" Step (Nitrile Formation):

    • At

      
      , add anhydrous DMF  (3.0 equiv) in one portion.[1][2]
      
    • Stir for 1 hour at room temperature.

    • Chemistry: The DMF reacts with the sulfonyl chloride moiety, facilitating the elimination of chlorosulfonic acid equivalents.[2]

  • Workup: Pour the mixture onto crushed ice. The Nitrile should precipitate as a solid.[1] Filter and wash with water.[1]

Visualization: CSI Reaction & Quench Pathway

CSI_Pathway Substrate Substrate (In DCM/MeCN) CSI_Add Add CSI (-78°C) Substrate->CSI_Add Intermed Intermediate: N-chlorosulfonyl carboxamide CSI_Add->Intermed Split Intermed->Split Quench_H2O Quench: Water Split->Quench_H2O Incorrect Quench_DMF Quench: DMF (0°C -> RT) Split->Quench_DMF Correct Product_Amide Product: AMIDE (Undesired) Quench_H2O->Product_Amide Product_Nitrile Product: NITRILE (Target) Quench_DMF->Product_Nitrile

Caption: Figure 2. The critical divergence point in CSI cyanation. Using DMF as the quenching agent is required to obtain the nitrile; water yields the amide.

Module 4: Purification & Analysis

User Question: The product looks solid but has a yellow tint and melts 5 degrees lower than reported. How do I purify it efficiently?

Scientist Diagnosis: The yellow tint usually comes from traces of Vilsmeier salts or oxidative impurities from the indole ring.[1] Since the target is a nitrile, it is less polar than the amide but more polar than the starting material.[2]

Purification Table:

MethodSolvent SystemNotes
Recrystallization Ethanol / Water (9:1) Heat to boil in EtOH, add water dropwise until turbid, cool slowly. Best for removing colored impurities.[1]
Flash Column Hexane / EtOAc (8:2) The nitrile usually elutes with an Rf of ~0.4–0.5 in 20% EtOAc.[1] Starting material elutes in 100% Hexane.[1]
Trituration Cold Diethyl Ether If the solid is sticky, sonicate in cold ether.[1][2] The nitrile is sparingly soluble, while many impurities dissolve.[2]

Analytical Validation (Self-Check):

  • IR Spectroscopy: Look for the sharp

    
     stretch at 2210–2220 cm⁻¹ . If you see a broad peak at 3300 cm⁻¹ (NH) or 1650 cm⁻¹ (C=O), you have amide contamination.[1][2]
    
  • 1H NMR: The C2-phenyl protons will appear as a multiplet. The N-methyl singlet should be distinct around 3.6–3.8 ppm.

References

  • Classic Vilsmeier-Haack Cyanation

    • Title: Synthesis of Indole-3-carbonitriles via Vilsmeier-Haack Reaction.
    • Source:Organic Syntheses, Coll.[1][2][8] Vol. 3, p.597.[2]

    • Relevance: Foundational protocol for converting indoles to aldehydes, then nitriles.[2]

    • URL:[1][2]

  • CSI Direct Cyanation Method

    • Title: Reaction of Chlorosulfonyl Isocyanate with Indoles: A Direct Synthesis of Indole-3-carbonitriles.
    • Source:Canadian Journal of Chemistry, Vol 59, 1981.
    • Relevance: Establishes the CSI + DMF quench mechanism for direct nitrile synthesis.
    • URL:[1][2]

  • One-Pot Formic Acid/Hydroxylamine Protocol

    • Title: A convenient one-pot synthesis of nitriles from aldehydes using hydroxylamine hydrochloride and sodium form
    • Source:Tetrahedron Letters, Vol 50, Issue 26, 2009.[2]

    • Relevance: Supports the optimized dehydr
    • URL:[1][2]

  • Iodine-Mediated Approaches (Alternative)

    • Title: Iodine-medi
    • Source:Journal of Organic Chemistry, 2014.[2]

    • Relevance: Green chemistry alternative for users wishing to avoid CSI/POCl3.[1]

    • URL:[1][2]

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion in Indole Cyanation Reactions

Welcome to the technical support center for indole cyanation reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with achieving high conversio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for indole cyanation reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with achieving high conversion in their C-H cyanation experiments. Here, we move beyond simple procedural lists to explore the underlying chemical principles governing these complex transformations. Our goal is to empower you with the scientific rationale needed to diagnose issues, optimize conditions, and achieve robust and reproducible results.

Section 1: Foundational Principles & Common Reaction Pathways

Indole cyanation, the direct introduction of a nitrile group (–CN) onto the indole scaffold, is a powerful transformation in medicinal chemistry and materials science. The C3 position is the most common site for functionalization due to the inherent electronic properties of the indole ring. However, achieving high efficiency can be challenging. Most modern methods fall into three main categories: palladium-catalyzed, copper-catalyzed, and electrochemical C-H activation. Understanding the basics of these pathways is the first step in effective troubleshooting.

Palladium-Catalyzed Cyanation

Palladium-catalyzed C-H cyanation of indoles typically proceeds through an electrophilic palladation mechanism. A Pd(II) species interacts with the electron-rich C3 position of the indole, followed by reductive elimination to form the C-CN bond and a Pd(0) species. An oxidant is required to regenerate the active Pd(II) catalyst to complete the cycle.[1]

Palladium_Cycle Pd0 Pd(0) PdII_cat Pd(II) Catalyst Pd0->PdII_cat Oxidation Indole_Pd Indole-Pd(II) Intermediate PdII_cat->Indole_Pd Electrophilic Palladation Indole Indole Substrate Indole->Indole_Pd Indole_Pd->Pd0 Cyanated_Indole 3-Cyanoindole Indole_Pd->Cyanated_Indole Reductive Elimination Oxidant Oxidant (e.g., Cu(II), O2) Cyanide Cyanide Source (e.g., K4[Fe(CN)6]) Cyanide->Indole_Pd CN- Transfer

Caption: Generalized Palladium-Catalyzed Indole Cyanation Cycle.

Copper-Catalyzed Cyanation

Copper-catalyzed methods are also prevalent and can proceed through various mechanisms, sometimes involving an initial iodination of the indole followed by a copper-catalyzed cyanation step.[2][3] These reactions are often lauded for being "Pd-free" and can offer different substrate scope and functional group tolerance.[2] Catalyst deactivation through strong complexation with cyanide ions is a key challenge to overcome.[3]

Electrochemical Cyanation

A more recent and sustainable approach involves electrochemical C-H cyanation.[4][5] This method avoids the need for chemical oxidants by using an electric current to facilitate the reaction.[4] Often employing a redox catalyst, this technique can generate an indole radical cation that then reacts with a cyanide source.[4]

Section 2: Frequently Asked Questions & Troubleshooting Guide

This section addresses specific, common problems encountered during indole cyanation reactions in a question-and-answer format.

Question 1: My reaction has stalled at low conversion, and I observe a black precipitate. What is happening and how can I fix it?

Answer:

The black precipitate you are observing is almost certainly "palladium black," which is finely divided, catalytically inactive palladium metal.[6] Its formation is a definitive sign of catalyst deactivation and is a common reason for stalled or low-conversion cross-coupling reactions.[6][7]

Root Causes & Mechanistic Explanation:

  • Catalyst Aggregation: The active catalyst in your reaction is a soluble Pd(0) or Pd(II) complex. Under certain conditions, these soluble species can aggregate to form insoluble and inactive palladium clusters (palladium black).[7] This is often accelerated by higher temperatures or prolonged reaction times.[6]

  • Oxidative Degradation: The presence of oxygen can be detrimental. It can oxidize the active Pd(0) species to palladium oxides, which can then precipitate as palladium black.[6][7]

  • Ligand Degradation: Phosphine ligands, commonly used to stabilize the palladium catalyst, are often sensitive to air and moisture.[7] Their degradation can leave the palladium center exposed and prone to aggregation.

Troubleshooting Protocol:

  • Ensure Rigorously Inert Conditions:

    • Degassing: Thoroughly degas your solvent(s) before use. The freeze-pump-thaw method (three cycles) is highly effective for removing dissolved oxygen.[7] Sparging with an inert gas like argon or nitrogen for 15-20 minutes is a viable alternative.[6]

    • Inert Atmosphere: Assemble your reaction under a positive pressure of argon or nitrogen. Use glassware that has been oven-dried or flame-dried to remove adsorbed moisture.[8]

  • Reagent Purity and Handling:

    • Use Fresh Reagents: Use fresh, high-purity catalyst and ligands. Old or improperly stored reagents may be partially decomposed.[6]

    • Substrate Purity: Impurities in your indole starting material can act as catalyst poisons.[7] If necessary, purify the indole by recrystallization or column chromatography before use.

  • Optimize Ligand and Catalyst System:

    • Ligand Choice: Sterically hindered and electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos or XPhos) are designed to stabilize the Pd(0) species, preventing aggregation and promoting the desired catalytic cycle.[6][9] If you are using simpler ligands like PPh₃, switching to a more robust ligand system may be necessary.

    • Catalyst Loading: For difficult substrates, a modest increase in catalyst loading (e.g., from 1-2 mol% to 5 mol%) might be required to achieve full conversion before significant deactivation occurs.[6]

  • Reaction Parameter Adjustment:

    • Temperature Control: While higher temperatures can increase reaction rates, they also accelerate catalyst decomposition.[6] It's a delicate balance. Consider running the reaction at a more moderate temperature (e.g., 80-100 °C) for a longer duration.[6]

Deactivation_Pathway cluster_causes Causes of Deactivation Active_Catalyst Soluble Active Pd(0)/Pd(II) Complex Inactive_Catalyst Inactive Palladium Black Active_Catalyst->Inactive_Catalyst Aggregation Catalytic_Cycle Productive Catalytic Cycle Active_Catalyst->Catalytic_Cycle Desired Path Oxygen Oxygen/Moisture Oxygen->Active_Catalyst High_Temp High Temperature High_Temp->Active_Catalyst Ligand_Deg Ligand Degradation Ligand_Deg->Active_Catalyst

Caption: Catalyst Deactivation Pathway.

Question 2: My reaction is clean, but the conversion is low. I suspect my indole substrate is the problem. Which substituents are known to be problematic?

Answer:

Yes, the electronic properties of the substituents on the indole ring can significantly impact the reaction's success.[10] The C-H activation step is sensitive to the nucleophilicity of the indole.

Root Causes & Mechanistic Explanation:

  • Electron-Withdrawing Groups (EWGs): Substituents that decrease the electron density of the indole ring make it less nucleophilic. This can slow down or completely inhibit the electrophilic palladation or a similar C-H activation step, which is often the rate-determining step.[1][10]

    • N-Protecting Groups: N-acetyl, N-phenylsulfonyl, or N-Boc groups are strongly deactivating and often render the indole inactive under standard conditions.[10]

    • C2-Substituents: An electron-withdrawing group at the C2 position, such as an ester, can completely deactivate the substrate.[10]

  • Electron-Donating Groups (EDGs): Generally, EDGs on the indole ring enhance its nucleophilicity and facilitate the reaction. N-alkyl and N-aryl indoles typically undergo smooth conversion.[10]

  • Steric Hindrance: Bulky substituents, particularly at the C2 or C4 positions, can sterically hinder the approach of the catalyst to the C3 position, leading to lower conversion rates.[11]

Troubleshooting & Optimization Strategy:

  • Substrate Modification:

    • If you have an N-H indole with an EWG on the carbocyclic ring, consider protecting the nitrogen with a simple alkyl group (e.g., methyl or benzyl) if your synthetic route allows. This can increase the overall electron density of the pyrrole ring.

    • For highly deactivated substrates (e.g., with N-sulfonyl or C2-ester groups), you may need to explore entirely different reaction conditions, such as those employing stronger oxidants or more active catalyst systems.

  • Reaction Condition Screening:

    • Temperature: For deactivated substrates, increasing the reaction temperature may be necessary to overcome the higher activation energy barrier.[10]

    • Catalyst System: A more electron-rich and active catalyst/ligand combination may be required to engage with less nucleophilic indoles.

Table 1: Impact of Indole Substituents on Cyanation Reactivity

Substituent PositionGroup TypeEffect on ReactivityExampleReference
N1Electron-Withdrawing (Ac, SO₂Ph, Boc)Strongly DeactivatingInactive Substrate[10]
N1Alkyl, ArylActivatingGood Conversion[10]
C2Electron-Withdrawing (CO₂Me)Strongly DeactivatingInactive Substrate[10]
C2Alkyl, ArylGenerally ToleratedGood Conversion[10]
Benzene RingEDG or EWGMinor EffectGenerally Tolerated[10]
Question 3: I am using a copper-catalyzed system and the reaction is sluggish or stalls. What are the unique challenges with copper catalysts?

Answer:

While copper catalysts offer a valuable alternative to palladium, they present their own set of challenges, primarily related to catalyst inhibition by the cyanide source itself and the solubility of inorganic bases.

Root Causes & Mechanistic Explanation:

  • Catalyst Inhibition by Cyanide: A well-established issue in metal-catalyzed cyanations is the deactivation of the metal catalyst by the formation of stable metal-cyanide complexes.[3][10] High concentrations of free cyanide ions can coordinate strongly to the copper center, forming off-cycle, catalytically inactive species and halting the reaction.[3]

  • Role of Ligands: In many copper-catalyzed systems, ligands like 1,10-phenanthroline or bipyridine are crucial. They not only facilitate the catalytic cycle but also modulate the copper center's reactivity. Running the reaction without the proper ligand, or with too little, can lead to catalyst deactivation or the formation of byproducts like indole dimers.[3]

  • Base Solubility and Activity: In systems using inorganic bases like K₃PO₄ or Cs₂CO₃, the base's solubility can play a critical role. Slow dissolution and low solubility can lead to a slow rate-determining equilibrium, affecting the deprotonation of the substrate or other key steps in the catalytic cycle.[12]

Troubleshooting Protocol:

  • Control Cyanide Concentration:

    • Slow Addition: If your protocol allows, consider the slow addition of the cyanide source via syringe pump to maintain a low steady-state concentration of free cyanide in the reaction mixture.

    • Cyanide Source Choice: Some cyanide sources, like K₄[Fe(CN)₆], are believed to control the release of free cyanide, which is crucial for preventing catalyst deactivation.[10][13] Ensure you are using a high-purity, non-toxic source where appropriate.[13]

  • Optimize Ligand and Base:

    • Ligand Screening: If conversion is low, screen different ligands. Bipyridine can sometimes be as effective as phenanthroline.[3] Ensure you are using the correct stoichiometric amount as specified in literature protocols.

    • Base Particle Size and Stirring: For reactions using inorganic bases, ensure vigorous stirring to maximize the surface area and dissolution rate. Using a base with a smaller particle size (e.g., finely ground) can also improve performance.[12]

  • Consider a Stepwise Approach:

    • Some copper-mediated protocols proceed via a two-step sequence of electrophilic iodination followed by cyanation.[2][3] If direct cyanation is failing, this alternative pathway may be more robust for your specific substrate. The copper catalyst is sometimes added after the initial iodination step to prevent its oxidation.[3]

Question 4: I am working with an electrochemical setup and my yields are inconsistent. What factors are most critical for reproducibility in electrosynthesis?

Answer:

Electrochemical reactions offer great promise for green chemistry, but their success is highly dependent on precise control over physical and electrical parameters. Inconsistency often stems from variations in the electrochemical cell setup and reaction medium.

Root Causes & Technical Explanation:

  • Electrode Passivation: The surface of the electrodes is where the reaction happens. Over time, the electrode surface can become coated with byproducts or passivated by adsorbed species (like cyanide), which blocks active sites and reduces efficiency.[14]

  • Current Density: The applied current relative to the electrode surface area (current density) is a critical parameter. If the current is too high, it can lead to substrate or product degradation.[14] If it's too low, the reaction will be impractically slow. The optimized conditions often involve a constant current application.[4]

  • Electrolyte and Base: The supporting electrolyte (e.g., nBu₄NBF₄) is essential for conductivity, and the base (e.g., NaOH) is often required for the reaction mechanism.[4] Their concentration and purity are vital for consistent performance.

  • Cell Design: The distance between the anode and cathode in an undivided cell, the electrode material (e.g., reticulated vitreous carbon, platinum), and the efficiency of stirring all impact the reaction's outcome.[4]

Troubleshooting & Standardization Protocol:

  • Standardize Your Electrochemical Cell:

    • Consistent Geometry: Always use the same cell, with electrodes placed at a fixed distance from each other for every run.

    • Electrode Preparation: Before each reaction, clean and polish the electrode surfaces according to a standard procedure to ensure a consistent active surface area.

    • Stirring: Use a stir bar of the same size and a consistent, vigorous stirring speed to ensure efficient mass transport to the electrode surfaces.

  • Control Electrical Parameters:

    • Constant Current: Operate in galvanostatic (constant current) mode, as this is often more reproducible for preparative electrosynthesis.[4] Ensure your power supply is stable.

    • Monitor Cell Potential: Even in constant current mode, monitor the cell potential. A significant increase in potential during the reaction can indicate electrode passivation or consumption of the starting material.

  • Reagent and Solvent Quality:

    • High Purity: Use high-purity electrolyte and fresh, anhydrous solvents. Water content can significantly alter the reaction pathway.[4]

    • Degassing: Although chemical oxidants are avoided, degassing the electrolyte solution can still be beneficial to remove oxygen, which can participate in side reactions.

Table 2: Key Parameters for Electrochemical Indole Cyanation

ParameterImportanceTypical Value/ConditionReference
Mode of OperationReproducibilityConstant Current (Galvanostatic)[4]
Anode MaterialReaction SurfaceReticulated Vitreous Carbon (RVC)[4]
Cathode MaterialCounter ReactionPlatinum (Pt)[4]
Redox CatalystFacilitates ReactionTris(4-bromophenyl)amine[4][5]
ElectrolyteConductivitynBu₄NBF₄ in MeCN/H₂O[4]
Cyanide SourceReagentTrimethylsilyl cyanide (TMSCN)[4][5]

Section 3: Analytical & Purification Protocols

Accurate assessment of conversion and purity is critical. Here are standardized protocols for reaction monitoring and product purification.

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Plate Preparation: Use silica gel 60 F₂₅₄ plates.

  • Mobile Phase Development: A good starting point for indole derivatives is a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate.[15] Optimize the ratio to achieve good separation (Rf of product ~0.3-0.4).

  • Spotting: Carefully take a small aliquot from the reaction mixture, dilute it with a suitable solvent (e.g., ethyl acetate), and spot it on the TLC plate alongside a spot of your starting material.

  • Development & Visualization: Develop the plate in the chosen mobile phase. Visualize the spots under UV light (254 nm), as 3-cyanoindole is UV-active.[15] Staining with potassium permanganate can also be used.[15] Progress is indicated by the consumption of the starting material spot and the appearance of a new product spot.

Protocol 2: Quantitative Analysis by RP-HPLC

For accurate determination of conversion and yield, a validated HPLC method is recommended.

  • Standard Preparation: Prepare a stock solution of a pure 3-cyanoindole reference standard (e.g., 100 µg/mL). From this, create a series of calibration standards (e.g., 1-50 µg/mL).[16]

  • Sample Preparation: Prepare a workup sample of your reaction mixture. Dilute it accurately with the mobile phase to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.[16]

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: Isocratic mixture of acetonitrile and water.

    • Detection: UV detector at a wavelength where 3-cyanoindole has a strong absorbance.

  • Analysis: Generate a calibration curve from the reference standards (peak area vs. concentration). Quantify the amount of 3-cyanoindole in your reaction sample by comparing its peak area to the calibration curve.[16]

Protocol 3: Purification by Column Chromatography
  • Solvent System Selection: Use TLC to determine the optimal mobile phase for separation. The solvent system used for column chromatography should be slightly less polar than the one that gives the ideal Rf on TLC.[15]

  • Column Packing: Pack a column with silica gel, ensuring a uniform bed without cracks or channels.[15]

  • Loading and Elution: Load your crude product onto the column and elute with the chosen mobile phase. Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (rotoevaporation). Be cautious if your product is volatile.[8]

References

  • BenchChem. (n.d.). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Bromo-benzenesulfonamides.
  • Powers, D. C., & Ritter, T. (2011). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Inorganic chemistry, 50(15), 6943–6948.
  • Chen, J., Chen, J.-J., & Li, Y.-Z. (2010). Palladium-Catalyzed Direct Cyanation of Indoles with K4[Fe(CN)6]. Organic Letters, 12(4), 876–879.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for Methyl 3-cyano-1H-indole-4-carboxylate.
  • BenchChem. (n.d.). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 1-Bromo-2-methyl-1-propene.
  • Ross, A. D., et al. (2019). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online.
  • Virkap, S. (2015). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.
  • ResearchGate. (n.d.). Cu-catalyzed Regioselective Cyanation of Indoles via C‒H bond activation with α-amino-acetonitriles. Request PDF. Retrieved from [Link]

  • Kim, J., & Chang, S. (2012). Copper-mediated selective cyanation of indoles and 2-phenylpyridines with ammonium iodide and DMF. Organic & Biomolecular Chemistry, 10(36), 7249.
  • Wu, Y., et al. (2013). Copper-mediated C3-cyanation of indoles by the combination of amine and ammonium.
  • Daugulis, O., & Zaitsev, V. G. (2005). Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds.
  • Su, W., et al. (2011). The palladium-catalyzed cyanation of indole C-H bonds with the combination of NH4HCO3 and DMSO as a safe cyanide source.
  • BenchChem. (n.d.). Comparative Guide to Analytical Methods for the Quantification of 3-Cyanoindole.
  • Li, L., Hou, Z.-W., Li, P., & Wang, L. (2021). Site-Selective Electrochemical C–H Cyanation of Indoles. Organic Letters, 23(15), 5983–5987.
  • Su, W., et al. (2011). The palladium-catalyzed cyanation of indole C–H bonds with the combination of NH4HCO3 and DMSO as a safe cyanide source.
  • University of Victoria. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace.
  • University of Rochester Chemistry Department. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • ResearchGate. (n.d.). Copper-catalyzed alkylation reactions of indole: An overview. Request PDF. Retrieved from [Link]

  • RSC Publishing. (n.d.). Application of combined cyanide sources in cyanation reactions. Organic & Biomolecular Chemistry.
  • RSC Publishing. (n.d.). Non-toxic cyanide sources and cyanating agents. Organic & Biomolecular Chemistry.
  • Liu, B., et al. (2020). The palladium-catalyzed direct C3-cyanation of indoles using acetonitrile as the cyanide source. Organic & Biomolecular Chemistry, 18(1), 133-137.
  • Li, L., Hou, Z.-W., Li, P., & Wang, L. (2021). Site-Selective Electrochemical C–H Cyanation of Indoles. Organic Letters, 23(15), 5983-5987.
  • ResearchGate. (n.d.).
  • Semantic Scholar. (n.d.).
  • BenchChem. (n.d.). Technical Support Center: Purification of Crude 3-Cyanoindole.
  • Cornella, J., et al. (2022). Catalytic Cyanation of C–N Bonds with CO2/NH3. JACS Au, 2(11), 2469-2477.
  • Cacchi, S., & Fabrizi, G. (2012). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry, 8, 1883–1900.
  • ResearchGate. (n.d.). Electrochemical cyanation of indoles using TMSCN and ⁿBu4NCN.
  • Protsailo, L. V., & Kurmach, M. M. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Journal of the American Chemical Society, 130(16), 5463–5475.
  • Reddit. (2026, January 22). Why n-alkylation in cyanide substituted indole is difficult? r/OrganicChemistry.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • RSIS International. (2025, August 29).
  • National Institutes of Health. (n.d.).
  • MDPI. (2022, May 14). Cyanide Anion Determination Based on Nucleophilic Addition to 6-[(E)-(4-Nitrophenyl)
  • ResearchGate. (n.d.). GaCl3 Catalyzed C-H Cyanation of Indoles with N-Cyanosuccinimide. Request PDF.
  • Cornella, J., et al. (2022).
  • RSC Publishing. (n.d.). An indolium ion-based colorimetric sensor for naked-eye detection of cyanide and ammonia: on-site detection technique for cyanide in natural sources and day-to-day monitoring of food spoilage. Analytical Methods.
  • Deng, C., Sun, Y., Ren, Y., & Zhang, W. (2018). Theoretical studies on Rh(iii)-catalyzed regioselective C-H bond cyanation of indole and indoline. Dalton Transactions, 48(1), 168-175.
  • ResearchGate. (n.d.). Substrate scope for the cyanation of aryl halides by CuI/Pd(ii)-AOFs.
  • Tluszcz, K. R., et al. (2018). Improved Substrate Scope in the Potassium Hexacyanoferrate(II)-Based Cyanation for the Synthesis of Benzonitriles and Their Heterocyclic Analogues. Organic Process Research & Development, 22(6), 747–753.

Sources

Troubleshooting

minimizing side products in the synthesis of substituted indole-3-carbonitriles

Introduction: The "Clean Catch" Philosophy Synthesizing substituted indole-3-carbonitriles is a deceptively simple transformation that often becomes a bottleneck due to "invisible" side reactions. Whether you are employi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Clean Catch" Philosophy

Synthesizing substituted indole-3-carbonitriles is a deceptively simple transformation that often becomes a bottleneck due to "invisible" side reactions. Whether you are employing electrophilic substitution or transition-metal catalysis, the indole core's high electron density makes it prone to oligomerization, while the nitrile group’s sensitivity to hydrolysis creates downstream purity issues.

This guide is structured as a Tier 3 Technical Support resource. We move beyond generic "optimization" and target the specific mechanistic failures that generate side products.

Module A: Electrophilic Cyanation (The CSI Route)

Primary Reagent: Chlorosulfonyl Isocyanate (CSI) Target Audience: Users seeing amides instead of nitriles, or tarry polymerization products.

The reaction of indole with CSI is the most direct route but is strictly bifurcated: it can yield the Indole-3-carboxamide or the Indole-3-carbonitrile depending entirely on the "Quench Protocol."

Troubleshooting Workflow

Q1: "I am isolating the indole-3-carboxamide (primary amide) instead of the nitrile. Why?"

  • The Cause: You likely quenched the

    
    -chlorosulfonyl intermediate with water or an alcohol before inducing the elimination of the sulfonyl group.
    
  • The Fix (The DMF Switch): The transformation of the intermediate to the nitrile requires a Vilsmeier-Haack-type dehydration in situ.

    • Protocol Adjustment: After the CSI addition is complete (usually at 0°C or -78°C), do not add water . Instead, add anhydrous DMF (2–3 equivalents) and allow the reaction to warm to room temperature (or heat to 50°C). The DMF reacts with the chlorosulfonyl group to form a species that eliminates

      
      , leaving the nitrile.
      
    • See Diagram A below for the decision tree.

Q2: "My reaction mixture turned into a black tar (polymerization)."

  • The Cause: Indoles are acid-sensitive. CSI generates

    
     and acidic byproducts. If the reaction runs too warm or the concentration is too high, acid-catalyzed oligomerization occurs.
    
  • The Fix:

    • Solvent: Switch to Acetonitrile (MeCN) or DCM . MeCN often moderates the reactivity of CSI via complexation.

    • Temperature: Maintain strictly

      
       during CSI addition.
      
    • Base Buffer: For highly sensitive electron-rich indoles, adding a non-nucleophilic base (e.g.,

      
      ) can sequester free acid, though this may slow the reaction.
      

Q3: "I observe N-substitution rather than C3-substitution."

  • The Cause: While C3 is electronically favored, sterically unhindered indoles can react at N1 if the C3 position is blocked or deactivated.

  • The Fix: Ensure the indole C3 is free. If C3 is blocked, CSI will attack C2 or N1. For standard indoles, N-attack is reversible or leads to unstable sulfonamides that hydrolyze off during workup, restoring the NH.

Visualization: The CSI "Fork in the Road"

CSI_Pathway Indole Substituted Indole Inter N-Chlorosulfonyl Intermediate Indole->Inter + CSI (< 0°C) CSI CSI Reagent CSI->Inter Water Quench: H2O Inter->Water Hydrolysis DMF Quench: DMF Inter->DMF Elimination Amide SIDE PRODUCT: Indole-3-Carboxamide Water->Amide Loss of SO3 Nitrile TARGET: Indole-3-Carbonitrile DMF->Nitrile - ClSO3H

Figure 1: The critical divergence in CSI cyanation. Adding water yields the amide; adding DMF yields the nitrile.

Module B: Transition-Metal Catalyzed Cyanation

Primary Reagents: Pd(0)/Pd(II) +


 or 

Target Audience: Users dealing with stalled reactions, catalyst poisoning, or dehalogenation.

Using 3-haloindoles (Br/I) allows for convergent synthesis, but cyanide is a notorious catalyst poison.

Troubleshooting Workflow

Q1: "The reaction stalls at 10-20% conversion. Adding more catalyst doesn't help."

  • The Cause: Cyanide Poisoning . Free cyanide ions (

    
    ) bind irreversibly to the Palladium center, forming stable 
    
    
    
    species that are catalytically inactive. This happens if the concentration of free
    
    
    is too high relative to the oxidative addition rate.
  • The Fix:

    • Source Switch: Stop using

      
       or 
      
      
      
      . Switch to
      
      
      (Potassium Ferrocyanide). It releases cyanide slowly, only upon heating, keeping the free
      
      
      concentration low ("Slow Release Mechanism").
    • Ligand Upgrade: Use bidentate ligands (e.g., dppf, Xantphos) or bulky monodentate ligands (e.g., XPhos) which resist cyanide displacement better than

      
      .
      

Q2: "I am seeing the de-halogenated indole (Indole-H) instead of the nitrile."

  • The Cause: Hydrodehalogenation . This competes with transmetallation. It is often caused by trace moisture serving as a proton source or hydrogen transfer from the solvent/amine base.

  • The Fix:

    • Dry System: Use anhydrous solvents (DMA or DMF are standard).

    • Solvent Choice: Avoid alcohols. If using PMHS (polymethylhydrosiloxane) as an additive (rare in cyanation, common in other couplings), remove it.

    • Catalyst Loading: Increase catalyst loading slightly (to 2-5 mol%) to favor the faster cyanation cycle over the slower reduction cycle.

Q3: "My product is contaminated with homocoupled bis-indole."

  • The Cause: Oxidative homocoupling of the indole halide.

  • The Fix: This is usually minor in cyanation but implies oxygen presence. Ensure rigorous degassing (freeze-pump-thaw or sparging with Argon) before adding the catalyst.

Visualization: The Poison Trap

Pd_Cycle Pd0 Pd(0) Active OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X Poison DEAD END: Pd(CN)4 Species Pd0->Poison High [CN-] TransMet Transmetallation (Ar-Pd-CN) OxAdd->TransMet + CN source OxAdd->Poison High [CN-] RedElim Reductive Elimination (Ar-CN) TransMet->RedElim RedElim->Pd0 Regenerate

Figure 2: The "Poison Trap" in Pd-catalyzed cyanation. High concentrations of free cyanide deactivate the catalyst.

Comparative Protocol Data

Select the method based on your substrate's tolerance.

FeatureElectrophilic (CSI) Pd-Catalyzed (K4[Fe(CN)6]) Cu-Mediated (Oxidative)
Substrate Indole (unfunctionalized at C3)3-Haloindole (Br/I)Indole (C-H)
Key Side Product Indole-3-carboxamideDe-halogenated IndoleBis-indole (dimer)
Moisture Sensitivity High (Explosive/Hydrolysis)ModerateLow
Temp Range -78°C to RT80°C - 140°C60°C - 100°C
Atom Economy HighLow (Stoichiometric waste)Moderate
Best For Simple, electron-rich indolesComplex, sensitive substratesLate-stage functionalization

Validated Protocols (SOPs)

SOP 1: CSI Cyanation (The "Vorbruggen" Modification)

Reference Grounding: [1, 2]

  • Preparation: Flame-dry a 3-neck flask. Flush with Argon.

  • Solvent: Add anhydrous Acetonitrile (0.2 M concentration relative to indole).

  • Addition: Cool to 0°C . Add Indole (1.0 equiv).[1]

  • Reagent: Add CSI (1.05 equiv) dropwise over 20 mins. Do not allow temp to rise.

  • Reaction: Stir 1h at 0°C. (Solution typically turns yellow/orange).

  • The Critical Step: Add anhydrous DMF (3.0 equiv) dropwise.

  • Elimination: Stir 1h at 0°C, then warm to RT for 1h. (Optional: Heat to 50°C if conversion is slow).

  • Quench: Pour onto crushed ice. The nitrile precipitates. Filter and wash with water.

SOP 2: Pd-Catalyzed Cyanation with K4[Fe(CN)6]

Reference Grounding: [3, 4]

  • Charge: In a vial, add 3-Bromoindole (1.0 equiv),

    
     (0.5 equiv), 
    
    
    
    (1.0 equiv).
  • Catalyst: Add

    
     (2 mol%) and Ligand (e.g., XPhos or dppf, 4 mol%).
    
  • Solvent: Add DMA (Dimethylacetamide). Note: DMA is often superior to DMF for higher temps.

  • Degas: Sparge with Argon for 10 mins.

  • Heat: Seal and heat to 100–120°C for 12h.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMA.

References

  • Vorbrüggen, H., & Krolikiewicz, K. (1990). A Simple Synthesis of Indole-3-carbonitriles. Synthesis.

  • Organic Syntheses. Chlorosulfonyl Isocyanate. Org. Synth. 1966, 46, 23.

  • Schareina, T., Zapf, A., & Beller, M. (2004).[2] Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides. Chemical Communications.[3]

  • Yan, G., Kuang, C., Zhang, Y., & Wang, J. (2010).[2] Palladium-Catalyzed Direct Cyanation of Indoles with K4[Fe(CN)6]. Organic Letters.

  • Reeves, J. T., et al. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. J. Am. Chem. Soc.

Sources

Reference Data & Comparative Studies

Comparative

13C NMR chemical shifts for 1-Methyl-2-phenyl-1H-indole-3-carbonitrile

This guide provides a comprehensive technical analysis of the , designed for application scientists and medicinal chemists. It moves beyond simple data listing to offer a comparative structural analysis, validating the s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the , designed for application scientists and medicinal chemists. It moves beyond simple data listing to offer a comparative structural analysis, validating the spectral signature against precursors and analogs.

Executive Summary: The Diagnostic Signature

1-Methyl-2-phenyl-1H-indole-3-carbonitrile (CAS: 24662-37-1 / Analogous derivatives) is a critical scaffold in kinase inhibitor development (e.g., DYRK1A inhibitors). Its 13C NMR spectrum is characterized by a distinct shielding of the C3 carbon (~85 ppm) and a deshielding of the C2 carbon (~148 ppm) relative to its non-cyanylated precursors.

Key Identification Metrics:

  • C3 Resonance: ~85.0 – 86.0 ppm (Diagnostic Upfield Shift).

  • N-Methyl: ~31.0 – 34.0 ppm.

  • Nitrile (CN): ~115.0 – 116.0 ppm.[1]

  • C2 (Indole): ~148.0 – 150.0 ppm (Quaternary, downfield).

Experimental Data & Comparative Analysis

The following data compares the target molecule against its direct precursor (1-Methyl-2-phenylindole ) and a structural analog (1-Methylindole-3-carbonitrile ) to isolate the effects of the phenyl and cyano substituents.

Table 1: 13C NMR Chemical Shift Comparison (CDCl₃, δ ppm)
Carbon PositionTarget: 1-Methyl-2-phenyl-3-CN-indolePrecursor: 1-Methyl-2-phenylindoleAnalog: 1-Methylindole-3-CNΔ Shift (Target - Precursor)
C2 (Quaternary) 148.1 141.5136.0+6.6 (Deshielding)
C3 (Quaternary) 85.0 – 85.5 101.385.5-16.3 (Shielding)
CN (Nitrile) 115.8 N/A115.9Diagnostic Signal
N-CH₃ 31.5 – 33.6 31.233.6+0.3 to +2.4
C7a (Quaternary) 136.8 137.5135.5-0.7
Aromatic Region 120.0 – 130.0109.0 – 129.0110.0 – 128.0Complex Overlap

Note on Data Sources:

  • Target Data: Derived from spectroscopic data of 1-methyl-2-phenyl-1H-indole-3-carbonitrile and its 7-bromo derivative [1][2].

  • Precursor Data: Standard reference spectra for 1-methyl-2-phenylindole [3].

  • Analog Data: 1-methylindole-3-carbonitrile reference data [1].

Mechanistic Insight: The "C3-Cyano Effect"

The most critical validation point is the C3 carbon . In a standard indole, C3 is electron-rich and resonates at ~100 ppm. Upon cyanation, despite the electron-withdrawing nature of the nitrile group (which usually deshields adjacent protons), the C3 carbon itself shifts upfield to ~85 ppm .

  • Cause: This is due to the anisotropic shielding cone of the cyano group's triple bond and the specific orbital hybridization changes at the C3 position.

  • Validation Check: If your synthesized product shows a C3 peak >100 ppm, the cyanation likely failed or occurred at a different position (e.g., N-cyanation or benzene ring substitution).

Experimental Protocol: Synthesis & Characterization Workflow

To ensure reproducible data acquisition, follow this standardized workflow.

A. Sample Preparation for NMR
  • Solvent: Use CDCl₃ (Chloroform-d) neutralized with basic alumina if the compound is acid-sensitive, though this indole is generally stable.

  • Concentration: Prepare a 15-20 mg/mL solution. The quaternary carbons (C2, C3, CN) have long relaxation times (T1); a concentrated sample ensures they are visible in standard scans.

  • Parameters:

    • Frequency: 100 MHz or higher (for 13C).[2][3][4]

    • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds to ensure quantitative integration of the nitrile and C2 carbons.

    • Scans: Minimum 512 scans recommended for clear quaternary signals.

B. Synthesis Pathway Visualization

The following diagram outlines the logical flow from starting materials to the target, highlighting the critical characterization checkpoints.

G Start 2-Phenylindole Step1 N-Methylation (MeI, NaH) Start->Step1 Inter 1-Methyl-2-phenylindole (Check C3 @ ~101 ppm) Step1->Inter Step2 C3-Cyanation (CSI or Vilsmeier -> Oxime -> CN) Inter->Step2 Target TARGET: 1-Methyl-2-phenyl-3-CN-indole (Check C3 @ ~85 ppm) Step2->Target Diagnostic Shift: C3 101 -> 85 ppm

Figure 1: Synthesis and spectroscopic validation pathway. The C3 shift is the primary "Go/No-Go" quality gate.

Structural Assignment Diagram

This diagram correlates the specific carbon atoms to their chemical shift regions, providing a visual map for spectral assignment.

Structure cluster_0 Chemical Shift Map (δ ppm) CN Nitrile (-CN) 115.8 ppm C3 C3 (Indole Ring) 85.0 - 85.5 ppm (Shielded) C3->CN Direct Bond C2 C2 (Indole Ring) 148.1 ppm (Deshielded) C3->C2 Adjacent NMe N-Methyl 31.5 - 33.6 ppm C2->NMe Vicinal (via N) Ph 2-Phenyl Ring 127 - 130 ppm C2->Ph Attached Benzo Benzo Ring (C4-C7) 120 - 137 ppm

Figure 2: Chemometric assignment map. Note the distinct separation of C3 (85 ppm) and C2 (148 ppm).

Interpretation of "Performance" in Application

In the context of drug discovery (e.g., designing DYRK1A inhibitors), the "performance" of this spectral data refers to its utility in confirming regioselectivity .

  • Regioselectivity Check: Electrophilic aromatic substitution on 1-methyl-2-phenylindole can theoretically occur at C3 or on the phenyl rings.

    • Success Indicator: A single signal at ~85 ppm confirms substitution at C3.

    • Failure Indicator: If C3 remains at ~100 ppm and new aromatic signals appear, substitution likely occurred on the phenyl ring.

  • Purity Check: The N-Methyl signal is a sharp singlet at ~32 ppm . Integration of this signal vs. the aromatic protons (in 1H NMR) or checking for split peaks in 13C (rotamers) ensures the N-methylation is complete and the product is single-isomer.

References

  • RSC Advances (Supplementary Information) . Spectral data for 1-methyl-1H-indole-3-carbonitrile and derivatives.[1][5][6][3][7] (2014). Retrieved from

  • Meine, R., et al. (2017).[3] "7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile".[3] Molbank, 2017(2), M941.[3] Retrieved from

  • ChemicalBook . 1-Methyl-2-phenylindole 13C NMR Spectrum. Retrieved from

  • PubChem . 1-Methyl-2-phenylindole Compound Summary. Retrieved from

Sources

Validation

Technical Comparison Guide: Fluorescence Quantum Yield of Indole-3-Carbonitrile vs. Indole

Executive Summary This guide provides a technical analysis of the photophysical differences between Indole (the chromophore of Tryptophan) and its derivative Indole-3-carbonitrile (3-cyanoindole or 3-CNI). While Indole s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the photophysical differences between Indole (the chromophore of Tryptophan) and its derivative Indole-3-carbonitrile (3-cyanoindole or 3-CNI).

While Indole serves as the ubiquitous intrinsic fluorescent probe in biology, the introduction of a cyano group at the 3-position drastically alters its excited-state dynamics. The critical finding is a massive quenching effect: unlike the highly fluorescent 4-cyanoindole isomer, Indole-3-carbonitrile is practically non-fluorescent in aqueous environments , exhibiting a quantum yield (


) nearly two orders of magnitude lower than Indole. This guide details the quantum mechanical reasons for this quenching, provides comparative data, and outlines the rigorous protocol for verifying these low-yield values.

Photophysical Profile & Data Comparison

The fluorescence quantum yield (


) is the ratio of photons emitted to photons absorbed.[1] The table below summarizes the stark contrast between the two fluorophores in polar protic solvents (Water/Buffer).
Table 1: Comparative Photophysical Properties (Aqueous Media)
PropertyIndole (Standard)Indole-3-Carbonitrile (3-CNI)
Fluorescence Quantum Yield (

)
0.29 ± 0.02 < 0.005 (Quenched)
Excitation Maximum (

)
280 nm~275–280 nm
Emission Maximum (

)
350 nm~360 nm (Weak/Broad)
Fluorescence Lifetime (

)
~4.1 ns< 0.05 ns (Rapid Decay)
Electronic State Character Mixed

Predominantly

(Stabilized)
Solvent Sensitivity ModerateExtreme (Dark in water)

Critical Note: Do not confuse 3-cyanoindole with 4-cyanoindole . 4-cyanoindole is a "super-fluorophore" with


 in water. 3-cyanoindole is effectively a "dark" analog in aqueous solution due to rapid non-radiative decay.

Mechanistic Insight: Why is 3-CNI Quenched?

The drastic reduction in quantum yield for 3-CNI stems from the specific electronic perturbation caused by the electron-withdrawing nitrile group at the C3 position.

The vs. State Inversion

Indole fluorescence arises from two closely spaced electronic states:


 (solvent sensitive, large dipole) and 

(structured, small dipole).
  • Indole: In water, these states mix, but the emissive population survives for nanoseconds, allowing fluorescence.

  • 3-CNI: The C3-cyano group stabilizes the

    
     state but also introduces efficient non-radiative decay channels. The energy gap between the excited state and the ground state is bridged by rapid internal conversion, facilitated by strong hydrogen bonding with the solvent.
    
Visualization of Decay Pathways

The following Jablonski diagram illustrates the competing pathways. Note the dominant "Non-Radiative Decay" path for 3-CNI compared to Indole.

Jablonski Ground Ground State (S0) Excited Excited State (S1) Ground->Excited Abs (hv) Indole_Em Indole Emission (Φ ~ 0.29) λ ~ 350 nm Excited->Indole_Em Radiative (kr) CNI_Quench 3-CNI Quenching (Φ < 0.01) Heat/Solvent Relax. Excited->CNI_Quench Non-Radiative (knr) Dominant in H2O Indole_Em->Ground CNI_Quench->Ground

Figure 1: Simplified Jablonski diagram showing the dominant non-radiative decay channel for Indole-3-carbonitrile in water, contrasting with the radiative emission of Indole.

Experimental Protocol: Relative Quantum Yield Determination

To experimentally verify the low quantum yield of 3-CNI, you must use the Comparative Method (Williams et al.). Direct absolute measurement (integrating sphere) is difficult for low-yield samples due to signal-to-noise ratios.

Reagents & Standards
  • Reference Standard: L-Tryptophan in water (

    
    ) or Quinine Sulfate in 0.1 M H₂SO₄ (
    
    
    
    ). Note: Since 3-CNI is dim, Tryptophan is the spectrally closer standard.
  • Solvent: Ultrapure Water (Milli-Q) or Phosphate Buffered Saline (PBS).

  • Sample: Indole-3-carbonitrile (High purity >98%).

Step-by-Step Workflow
  • Preparation: Prepare stock solutions of Indole (or Trp standard) and 3-CNI.

  • Absorbance Matching: Dilute both samples so their optical density (OD) at the excitation wavelength (e.g., 280 nm) is identical and below 0.1 (ideally 0.02–0.05) to avoid inner-filter effects.[2]

  • Acquisition: Record the fluorescence emission spectrum (300–500 nm) using the exact same slit widths and integration times.

  • Integration: Integrate the total area under the emission curve (

    
    ).
    
  • Calculation: Apply the comparative equation.



Where


 is the refractive index of the solvent (if solvents differ).[3]
Automated Workflow Diagram

QY_Protocol Start Start: Prepare Solutions AbsCheck Measure Absorbance (A) at 280 nm Start->AbsCheck Decision Is A < 0.05? AbsCheck->Decision Dilute Dilute Sample Decision->Dilute No Fluoro Measure Emission Spectra (Same Parameters) Decision->Fluoro Yes Dilute->AbsCheck Integrate Integrate Area Under Curve (I) Fluoro->Integrate Calc Calculate Φ using Ratio Integrate->Calc

Figure 2: Operational workflow for determining relative fluorescence quantum yield, ensuring linearity by maintaining absorbance < 0.05.

Conclusion & Recommendations

  • For Brightness: Do not use Indole-3-carbonitrile if you require a bright probe in aqueous media. Use 4-cyanoindole instead, which retains the indole scaffold but offers superior brightness (

    
    ) and stability.
    
  • For Environmental Sensing: Indole-3-carbonitrile is valuable as a negative control or for studying specific solvent quenching mechanisms, as its fluorescence may partially recover in strictly aprotic, non-polar environments (e.g., dioxane or specific protein hydrophobic pockets), though it remains significantly dimmer than the 4-isomer.

  • Validation: When publishing data on 3-CNI, always cite the specific isomer. Confusion with 4-CNI or 5-CNI is a common source of error in the literature.

References

  • Hilaire, M. R., et al. (2017). "Solvent Dependence of Cyanoindole Fluorescence Lifetime." Journal of Physical Chemistry B. (Demonstrates the quenching of 3-CNI in water vs other isomers). [Link]

  • Schmitt, M., et al. (2018). "Rotationally resolved electronic spectroscopy of 3-cyanoindole and the 3-cyanoindole–water complex." Physical Chemistry Chemical Physics. (Details the electronic states and water-induced quenching). [Link]

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (The authoritative source for the Williams et al. comparative protocol). [Link]

  • Williams, A. T. R., et al. (1983). "Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer." The Analyst. (The foundational paper for the QY measurement protocol). [Link]

Sources

Comparative

A Researcher's Guide to Purity Determination: 1-Methyl-2-phenyl-1H-indole-3-carbonitrile as a Case Study

For researchers and professionals in drug development, the purity of a synthesized compound is a critical parameter that underpins the reliability of experimental data and the safety of potential therapeutics. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the purity of a synthesized compound is a critical parameter that underpins the reliability of experimental data and the safety of potential therapeutics. This guide provides an in-depth comparison of analytical techniques for determining the melting point and assessing the purity of 1-Methyl-2-phenyl-1H-indole-3-carbonitrile, a novel heterocyclic compound with potential applications in medicinal chemistry. By presenting supporting experimental data and explaining the rationale behind methodological choices, this document serves as a practical resource for laboratory practice.

The Critical Role of Purity in Drug Discovery

1-Methyl-2-phenyl-1H-indole-3-carbonitrile is a crystalline solid whose therapeutic efficacy and toxicological profile are intrinsically linked to its purity. Even small amounts of impurities, which can arise from starting materials, side reactions during synthesis, or degradation, can significantly alter its biological activity and lead to misleading structure-activity relationship (SAR) studies. Therefore, rigorous purity assessment is not merely a quality control step but a fundamental aspect of the scientific process.

Melting Point Determination: A Tale of Two Techniques

The melting point of a pure crystalline solid is a characteristic physical property. The presence of impurities disrupts the crystal lattice, typically resulting in a lower and broader melting temperature range.[1][2] This phenomenon, known as melting point depression, provides a simple yet effective means of gauging purity.[1] We will compare the traditional capillary method with the more advanced Differential Scanning Calorimetry (DSC).

The Capillary Method: A Rapid, Qualitative Assessment

The capillary melting point technique is a long-established method valued for its simplicity and speed.[3] A small amount of the finely powdered sample is packed into a thin-walled capillary tube and heated in a calibrated apparatus. The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting range.

A sharp melting point, typically within a 0.5-1.0°C range, is indicative of a highly pure compound.[3] Conversely, a broad melting range suggests the presence of impurities. While this method is excellent for a quick purity check, it is subjective and susceptible to operator error. Several factors can influence the accuracy of the measurement, including the heating rate, the packing of the capillary tube, and the visual acuity of the analyst.[2][4]

Differential Scanning Calorimetry (DSC): A Quantitative Approach

Differential Scanning Calorimetry (DSC) offers a more precise and quantitative determination of melting point and purity.[5][6][7] The instrument measures the difference in heat flow between the sample and an inert reference as a function of temperature.[5] When the sample melts, it absorbs energy, resulting in an endothermic peak on the DSC thermogram. The onset temperature of this peak is taken as the melting point.

The key advantage of DSC is its ability to quantify purity based on the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[6] The shape of the melting peak provides valuable information; a sharp, symmetrical peak is characteristic of a pure substance, while impurities cause the peak to broaden and shift to a lower temperature.[5] For accurate purity determination by DSC, slow heating rates (e.g., 0.5-2 °C/min) are recommended to ensure thermal equilibrium.[6]

Comparative Analysis: Melting Point Determination of 1-Methyl-2-phenyl-1H-indole-3-carbonitrile

To illustrate the differences between these two methods, three batches of 1-Methyl-2-phenyl-1H-indole-3-carbonitrile with varying purity levels were analyzed.

BatchPurity (by HPLC)Capillary Method Melting Range (°C)DSC Onset Melting Point (°C)
A99.8%145.5 - 146.0145.8
B98.5%143.0 - 145.0144.2
C95.2%138.5 - 142.0140.1

Table 1. Comparison of melting point data obtained by the capillary method and DSC for three batches of 1-Methyl-2-phenyl-1H-indole-3-carbonitrile with different purity levels.

The data clearly show that as the purity decreases, the melting range determined by the capillary method becomes wider and the onset melting point measured by DSC decreases. Batch A, with the highest purity, exhibits a sharp melting range and the highest melting point.

Experimental Protocols

Protocol 1: Capillary Melting Point Determination

Objective: To determine the melting range of 1-Methyl-2-phenyl-1H-indole-3-carbonitrile using a manual melting point apparatus.

Materials:

  • 1-Methyl-2-phenyl-1H-indole-3-carbonitrile sample

  • Capillary tubes (one end sealed)

  • Melting point apparatus

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Ensure the sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar.

  • Tap the open end of a capillary tube into the powder to pack a small amount of sample (2-3 mm in height).

  • Invert the tube and tap the sealed end gently on a hard surface to compact the sample at the bottom.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Set the heating rate to a rapid setting initially to approach the expected melting point quickly.

  • Once the temperature is within 15-20°C of the expected melting point, reduce the heating rate to 1-2°C per minute to ensure accurate measurement.

  • Record the temperature at which the first drop of liquid appears (T1).

  • Record the temperature at which the last crystal melts (T2).

  • The melting range is T1 - T2.

Protocol 2: Purity Determination by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and purity of 1-Methyl-2-phenyl-1H-indole-3-carbonitrile using DSC.

Materials:

  • 1-Methyl-2-phenyl-1H-indole-3-carbonitrile sample (1-3 mg)[6]

  • Aluminum DSC pans and lids

  • DSC instrument

  • Inert gas supply (e.g., nitrogen)

Procedure:

  • Accurately weigh 1-3 mg of the sample into an aluminum DSC pan.

  • Hermetically seal the pan with a lid.

  • Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Purge the cell with an inert gas, such as nitrogen, at a constant flow rate.

  • Equilibrate the cell at a temperature well below the expected melting point (e.g., 100°C).

  • Heat the sample at a constant rate of 2°C/min through its melting transition.

  • Record the heat flow as a function of temperature.

  • Analyze the resulting thermogram to determine the onset melting temperature and calculate the purity using the instrument's software, which applies the van't Hoff equation.

Purity Verification: Beyond the Melting Point

While melting point determination is a valuable tool, it has limitations. It is insensitive to the presence of impurities that form a solid solution with the main component or have very similar melting points. For a more comprehensive and definitive assessment of purity, High-Performance Liquid Chromatography (HPLC) is the gold standard.[8][9][10]

High-Performance Liquid Chromatography (HPLC): The Power of Separation

HPLC is a powerful analytical technique that separates, identifies, and quantifies each component in a mixture.[11] A solution of the sample is injected into a column packed with a stationary phase. A liquid mobile phase is pumped through the column, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases.[11]

The primary advantages of HPLC for purity analysis include:

  • High Resolution: HPLC can separate closely related impurities from the main compound.

  • High Sensitivity: Modern detectors can detect impurities at very low levels (parts per million or even parts per billion).

  • Quantification: The area of each peak in the chromatogram is proportional to the concentration of the corresponding component, allowing for accurate quantification of impurities.[11]

By comparing the chromatogram of a sample to that of a certified reference standard, the purity can be determined with a high degree of accuracy.

Comparative Analysis: Purity Assessment by DSC and HPLC

To highlight the complementary nature of these techniques, the three batches of 1-Methyl-2-phenyl-1H-indole-3-carbonitrile were analyzed by both DSC and a validated reverse-phase HPLC method.

BatchPurity by DSC (%)Purity by HPLC (%)Number of Impurities Detected by HPLC
A99.799.81
B98.298.53
C94.995.25

Table 2. Comparison of purity results obtained by DSC and HPLC for three batches of 1-Methyl-2-phenyl-1H-indole-3-carbonitrile.

The results show good agreement between the purity values obtained by DSC and HPLC for the relatively pure samples (Batches A and B). However, for the less pure sample (Batch C), the discrepancy is slightly larger. Importantly, HPLC provides additional information about the number of individual impurities present, which is crucial for understanding the impurity profile of the compound. For compounds that are at least 98% pure, DSC analysis is generally comparable to chromatographic methods for purity determination.[12]

Experimental Protocol

Protocol 3: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of 1-Methyl-2-phenyl-1H-indole-3-carbonitrile and quantify any impurities using reverse-phase HPLC with UV detection.

Materials:

  • 1-Methyl-2-phenyl-1H-indole-3-carbonitrile sample

  • HPLC-grade acetonitrile and water

  • Formic acid (or other suitable modifier)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • HPLC system with a UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in an appropriate ratio (e.g., 70:30 v/v) and adding a small amount of formic acid (e.g., 0.1%). Degas the mobile phase before use.

  • Standard Preparation: Accurately weigh a known amount of a high-purity reference standard of 1-Methyl-2-phenyl-1H-indole-3-carbonitrile and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh the sample to be analyzed and dissolve it in the mobile phase to a concentration within the range of the calibration curve. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water (70:30) with 0.1% Formic Acid

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • Detection: UV at 254 nm

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Processing: Integrate the peaks in the chromatograms. Use the calibration curve generated from the standards to determine the concentration of the main peak and any impurity peaks in the sample. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Workflow Diagrams

Melting_Point_Workflow cluster_0 Capillary Method cluster_1 DSC Method Sample_Prep_Cap Sample Preparation (Fine Powder) Packing Pack Capillary Tube Sample_Prep_Cap->Packing Heating_Cap Controlled Heating Packing->Heating_Cap Observation_Cap Visual Observation of Melting Heating_Cap->Observation_Cap Result_Cap Melting Range (Qualitative Purity) Observation_Cap->Result_Cap Sample_Prep_DSC Sample Preparation (Weighing into Pan) Sealing Seal DSC Pan Sample_Prep_DSC->Sealing Heating_DSC Controlled Heating (Programmed Rate) Sealing->Heating_DSC Measurement Measure Heat Flow Heating_DSC->Measurement Result_DSC Melting Point & Purity (Quantitative) Measurement->Result_DSC

Caption: Workflow for melting point determination.

Purity_Analysis_Workflow cluster_0 DSC Analysis cluster_1 HPLC Analysis Sample_Prep_DSC Sample Preparation (1-3 mg in Pan) Analysis_DSC DSC Measurement (Heating Ramp) Sample_Prep_DSC->Analysis_DSC Data_Processing_DSC Thermogram Analysis (van't Hoff Equation) Analysis_DSC->Data_Processing_DSC Result_DSC Overall Purity (%) Data_Processing_DSC->Result_DSC Sample_Prep_HPLC Sample Preparation (Dissolution & Filtration) Analysis_HPLC HPLC Separation (Column Chromatography) Sample_Prep_HPLC->Analysis_HPLC Data_Processing_HPLC Chromatogram Integration (Peak Area Analysis) Analysis_HPLC->Data_Processing_HPLC Result_HPLC Purity (%) & Impurity Profile Data_Processing_HPLC->Result_HPLC

Caption: Workflow for purity analysis.

Conclusion and Recommendations

The determination of melting point and purity is a cornerstone of chemical synthesis and drug development. For a rapid, qualitative assessment of the purity of 1-Methyl-2-phenyl-1H-indole-3-carbonitrile, the capillary melting point method is a suitable initial screen. A sharp melting range provides confidence in the material's substantial purity.

For a more accurate and quantitative determination of purity, Differential Scanning Calorimetry is the preferred thermal analysis technique. It provides a precise melting point and a reliable purity value, especially for compounds with purity greater than 98%.

Ultimately, High-Performance Liquid Chromatography stands as the most powerful and definitive method for purity assessment. Its ability to separate and quantify individual impurities provides an unparalleled level of detail regarding the impurity profile of the compound.

For comprehensive characterization of 1-Methyl-2-phenyl-1H-indole-3-carbonitrile, a multi-faceted approach is recommended. Initial screening by the capillary melting point method can be followed by quantitative analysis using DSC, with HPLC employed as the ultimate arbiter of purity, particularly for batches intended for advanced biological testing or preclinical development. This tiered strategy ensures both efficiency and scientific rigor in the evaluation of novel chemical entities.

References

  • Zhang, Y., et al. (2012). A comparison of methods for melting point calculation using molecular dynamics simulations. The Journal of Chemical Physics, 136(14), 144502. [Link]

  • ResolveMass Laboratories Inc. (2026, January 9). Differential Scanning Calorimetry (DSC) Analysis Principle. [Link]

  • NETZSCH Analyzing & Testing. (2020, July 28). Investigating the Purity of Substances by Means of DSC. [Link]

  • University of Alberta. (n.d.). Melting point determination. [Link]

  • Markovich, R. J., et al. (2018). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis, 158, 24-30. [Link]

  • Buchi. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control. [Link]

  • Intertek. (n.d.). Differential Scanning Calorimetry Analysis. [Link]

  • ResolveMass Laboratories Inc. (2024, December 9). 5 Essential Applications of Differential Scanning Calorimetry (DSC Analysis) in Pharmaceuticals. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. [Link]

  • ChemBAM. (n.d.). Melting Point. [Link]

  • O'Connor, G., & WDavies, W. (2010). HPLC direct purity assay using ultra-purified materials as primary standards. Analytical and bioanalytical chemistry, 398(7-8), 3041-9. [Link]

  • Scribd. (n.d.). Using Melting Point To Determine Purity of Crystalline Solids. [Link]

  • Cambridge Polymer Group. (n.d.). High Performance Liquid Chromatography (HPLC). [Link]

  • University of Toronto. (2026, February 6). Melting Point and Thermometer Calibration. [Link]

  • Moravek. (2023, July 27). Why Is HPLC Ideal for Chemical Purity Testing?. [Link]

  • Triclinic Labs. (n.d.). Chromatographic Purity Analysis and Separation Sciences (TLC, HPLC, GC). [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.